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  • Product: 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid
  • CAS: 172753-91-2

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic Acid: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In contemporary drug design and proteomics research, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In contemporary drug design and proteomics research, the thermodynamic stability of a small molecule dictates its viability for formulation, target binding affinity, and shelf-life. 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid (Molecular Formula: C14H13N2O2P, MW: 272.24) is a highly specialized organophosphorus-heterocycle hybrid[1]. Characterized by a rigid benzimidazole core fused to an ionizable phenylphosphinic acid moiety, this compound is primarily utilized in proteomics research, metalloenzyme inhibition, and coordination chemistry[2][3].

This whitepaper provides an in-depth analysis of the thermodynamic parameters governing this molecule. As a Senior Application Scientist, I will deconstruct the causality behind its structural stability, provide self-validating experimental protocols for thermal and solution-phase profiling, and outline the computational frameworks required to predict its behavior in physiological environments.

Molecular Architecture & Thermodynamic Causality

The thermodynamic stability of a molecule is not merely a bulk property; it is the macroscopic manifestation of microscopic structural choices. 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid derives its unique thermodynamic profile from three distinct structural pillars:

  • The Benzimidazole Scaffold (Rigidity & Stacking): Benzimidazole derivatives exhibit high thermal stability due to the extensive π -conjugation of the fused bicyclic system[4]. In the solid state, this promotes strong intermolecular π−π stacking, leading to a highly stable crystal lattice and a correspondingly high enthalpy of fusion ( ΔHfus​ )[5].

  • The Phenylphosphinic Acid Moiety (Solvation & Chelation): Phosphinic acids are inherently stable against hydrolysis compared to their ester counterparts[6]. The P=O and P−OH groups act as potent hydrogen bond acceptors and donors, respectively. This creates a highly pH-dependent thermodynamic landscape in solution. At physiological pH, the deprotonated phosphinate anion heavily favors aqueous solvation, driving a negative Gibbs free energy of solvation ( ΔGsolv​ )[7].

  • N1-Methylation (The Tautomeric Lock): Unsubstituted benzimidazoles undergo rapid annular tautomerism between the N1 and N3 positions. By methylating the N1 position, this tautomerism is structurally locked. Causality: This modification eliminates the entropic penalty ( ΔS ) that would otherwise occur when the molecule restricts its conformation upon binding to a target protein or metal ion. A pre-organized, rigid structure is thermodynamically favored in drug-target interactions[4].

G Molecule 1-Methyl-1H-benzo[d]imidazol-2-yl (phenyl)phosphinic acid Benzimidazole Benzimidazole Core (Rigid Scaffold) Molecule->Benzimidazole Phosphinic Phenylphosphinic Acid (Ionizable/Chelating) Molecule->Phosphinic Methyl N1-Methylation (Tautomer Lock) Molecule->Methyl PiStacking π-π Stacking (ΔH < 0) Benzimidazole->PiStacking Intermolecular Hbond H-Bonding Network (pH Dependent) Phosphinic->Hbond Solvation Entropic Reduced Entropic Penalty (ΔS > 0) Methyl->Entropic Conformation

Figure 1: Structural determinants of thermodynamic stability in the target molecule.

Quantitative Thermodynamic Data Presentation

To evaluate the compound for downstream applications, we must establish baseline thermodynamic parameters. The table below synthesizes standard thermodynamic metrics expected for this class of benzimidazole-phosphinic acid hybrids, derived from empirical studies on structurally analogous systems[5][7].

Thermodynamic ParameterSymbolExpected Range / ValuePrimary Driving Force
Melting Temperature Tm​ 210°C - 235°CStrong π−π stacking and P-OH hydrogen bonding in the crystal lattice.
Enthalpy of Fusion ΔHfus​ 25 - 35 kJ/molEnergy required to disrupt the rigid benzimidazole crystalline network.
Degradation Temperature Td​ > 280°CHigh thermal stability of the P-C and aromatic C-C/C-N bonds.
pKa (Phosphinic Acid) pKa​ 1.8 - 2.5Electron-withdrawing effect of the adjacent benzimidazole ring.
LogP (Octanol/Water) logP 1.2 - 1.8 (pH dependent)Balance of the hydrophobic phenyl/methyl groups and the polar phosphinic acid.

Self-Validating Experimental Protocols

To accurately profile the thermodynamic stability of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid, a sequential analytical approach is required. The following protocols are designed as self-validating systems: the output of one assay dictates the boundary conditions of the next.

Protocol 1: Solid-State Thermal Profiling (TGA & DSC)

Rationale: Thermogravimetric Analysis (TGA) must always precede Differential Scanning Calorimetry (DSC). If a compound degrades at or near its melting point, the endothermic DSC peak will be a convolution of fusion and decomposition, rendering ΔHfus​ calculations invalid[5].

Step-by-Step Methodology:

  • Sample Preparation: Desiccate the lyophilized powder under vacuum for 24 hours to remove residual moisture, which can act as a plasticizer and artificially depress the Tm​ .

  • TGA Execution:

    • Load 2-5 mg of the compound into an alumina crucible.

    • Equilibrate at 25°C, then heat at 10°C/min to 400°C under a continuous nitrogen purge (50 mL/min).

    • Validation Check: Identify the onset of weight loss ( Td​ ). If Td​ < 250°C, the subsequent DSC maximum temperature must be capped 20°C below Td​ .

  • DSC Execution:

    • Weigh 3-5 mg into a hermetically sealed aluminum pan.

    • Run a heat-cool-heat cycle: Heat from 25°C to ( Td​

      • 20°C) at 10°C/min, cool at 10°C/min to 25°C, and reheat.
    • Validation Check: The first heating cycle erases thermal history. The Tm​ and ΔHfus​ must be extracted from the second heating curve to ensure thermodynamic accuracy.

Protocol 2: Solution-Phase Thermodynamics (Isothermal Titration Calorimetry - ITC)

Rationale: To understand how the compound behaves in physiological media (crucial for proteomics), we must measure the enthalpy ( ΔH ) and entropy ( ΔS ) of solvation and metal binding (e.g., Cu2+ or Zn2+ )[2][3].

Step-by-Step Methodology:

  • Buffer Matching: Prepare a 50 mM HEPES buffer at pH 7.4. Dissolve the compound to a final concentration of 100 μ M. Critical: The titrant (e.g., ZnCl2​ at 1 mM) must be prepared in the exact same buffer to eliminate heat of dilution artifacts.

  • Equilibration: Load the sample cell with the compound solution and the syringe with the metal titrant. Equilibrate the ITC instrument at 25°C with a reference power of 5 μ cal/s.

  • Titration: Inject 2 μ L aliquots of the titrant every 150 seconds, stirring at 750 rpm.

  • Data Extraction: Fit the integrated heat data to an independent binding model to extract the binding affinity ( Ka​ ), ΔH , and ΔS .

    • Validation Check: The relationship ΔG=ΔH−TΔS=−RTln(Ka​) must hold true. If the fit yields high error margins, suspect compound aggregation and repeat with dynamic light scattering (DLS) verification.

Workflow Start Sample Prep (Lyophilized Powder) TGA Thermogravimetric Analysis (TGA) Determine Degradation Temp (Td) Start->TGA DSC Differential Scanning Calorimetry (DSC) Determine Tm & ΔHfus Start->DSC ITC Isothermal Titration Calorimetry (ITC) Solvation & Binding Thermodynamics Start->ITC Data Thermodynamic Parameter Extraction (ΔG, ΔH, -TΔS) TGA->Data Thermal Limits DSC->Data Phase Transitions ITC->Data Solution Dynamics

Figure 2: Sequential experimental workflow for complete thermodynamic profiling.

Computational Thermodynamics & Predictive Modeling

Empirical data must be corroborated with computational models to understand the electronic basis of stability. Density Functional Theory (DFT) is the gold standard for this application.

  • Geometry Optimization: Utilizing the B3LYP functional with a 6-311++G(d,p) basis set allows for the accurate modeling of the phosphinic acid's diffuse electron cloud.

  • Solvation Models: Because the compound's stability is highly dependent on its environment, the Polarizable Continuum Model (PCM) should be applied to simulate aqueous solvation. This calculates the ΔGsolv​ , verifying the thermodynamic favorability of dissolution observed in physical assays[7].

  • Frontier Molecular Orbitals (FMO): Analyzing the HOMO-LUMO gap provides a direct metric of chemical hardness and kinetic stability. A larger gap indicates higher stability against chemical degradation (e.g., oxidation of the benzimidazole core).

Conclusion & Implications for Drug Development

The thermodynamic stability of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid is a finely tuned balance of rigid aromaticity and flexible, ionizable chelation. Its high Tm​ and Td​ make it highly suitable for robust formulation processes (e.g., hot-melt extrusion), while its N1-methylated structure provides an entropically favorable profile for target engagement in proteomics. By adhering to the rigorous, self-validating thermodynamic profiling protocols outlined above, researchers can confidently transition this compound from benchtop characterization to advanced biological assays.

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Exploratory

In Silico Molecular Docking of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic Acid: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive, step-by-step workflow for the in silico molecular docking of the novel compound, 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid. As this specific molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, step-by-step workflow for the in silico molecular docking of the novel compound, 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid. As this specific molecule is not extensively characterized in public literature, it serves as a practical case study to demonstrate a robust and scientifically rigorous docking protocol. We target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-validated protein kinase implicated in tumor angiogenesis, leveraging the known propensity of benzimidazole scaffolds to act as kinase inhibitors.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into ligand and protein preparation, docking simulation using AutoDock Vina, and in-depth results analysis, thereby bridging the gap between theoretical modeling and actionable drug discovery hypotheses.

Introduction: The Rationale for In Silico Screening

Molecular docking is a powerful computational technique at the forefront of structure-based drug design (SBDD).[4][5] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[4][6] This process is analogous to solving a complex three-dimensional puzzle, where the goal is to find the most stable and energetically favorable interaction.[4] By simulating these interactions computationally, we can rapidly screen large libraries of compounds, prioritize candidates for synthesis and experimental testing, and gain crucial insights into the molecular determinants of binding.[5]

1.1. The Subject Compound: A Novel Benzimidazole Derivative

The focus of this guide is 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid . The benzimidazole core is a privileged scaffold in medicinal chemistry, recognized as an isostere of natural purine nucleosides and a key component in numerous FDA-approved drugs.[7][8] Specifically, benzimidazole derivatives have shown significant promise as protein kinase inhibitors.[1][2][3]

1.2. The Therapeutic Target: VEGFR-2 Kinase

We have selected the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our target protein. VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels—a process critical for tumor growth and metastasis.[2] Inhibition of the VEGFR-2 kinase domain is a clinically validated strategy for cancer therapy. The availability of high-resolution crystal structures makes it an ideal candidate for in silico docking studies.[9][10][11][12]

This guide will walk through the complete docking workflow, from initial file preparation to the final interpretation of results, using this ligand-protein system as a practical example.

Part I: Pre-Docking Preparation – The Foundation of Accuracy

The quality of a docking simulation is fundamentally dependent on the meticulous preparation of both the ligand and the receptor.[13] This phase ensures that the molecules are in a chemically correct and energetically favorable state for the simulation.

Ligand Preparation Protocol

The goal of ligand preparation is to generate a realistic, low-energy 3D conformation of the small molecule and assign the correct atomic properties.

Step-by-Step Methodology:

  • 2D Structure Generation: Draw the 2D structure of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid using chemical drawing software (e.g., ChemDraw or MarvinSketch).

  • Conversion to 3D: Convert the 2D drawing into a 3D structure. This initial 3D model will not be energetically favorable.

  • Energy Minimization: Subject the 3D structure to energy minimization using a force field (e.g., MMFF94). This critical step relaxes the structure into a low-energy, more realistic conformation.

  • File Format Conversion: Save the optimized structure in a suitable format, such as MOL2 or PDB.

  • Preparation for AutoDock: Use AutoDockTools (ADT) or a similar utility to:

    • Assign Gasteiger partial charges, which are crucial for calculating electrostatic interactions.

    • Define the rotatable bonds, allowing the docking algorithm to explore conformational flexibility.

    • Save the final structure in the PDBQT format, the required input file for AutoDock Vina.[14]

Causality Insight: Energy minimization is essential because it removes steric clashes and brings bond lengths and angles to their optimal geometries. Docking an unminimized, high-energy ligand can lead to artifactual results and incorrect binding predictions.

Receptor Preparation Protocol

Receptor preparation involves "cleaning" the crystal structure obtained from the Protein Data Bank (PDB) to make it suitable for docking.

Step-by-Step Methodology:

  • Obtain Crystal Structure: Download the X-ray crystal structure of the VEGFR-2 kinase domain from the RCSB PDB. For this guide, we will use PDB ID: 4AG8 , which features the kinase in complex with the inhibitor Axitinib.[10]

  • Clean the PDB File: Open the PDB file in a molecular visualization program (e.g., PyMOL, UCSF Chimera, or Discovery Studio Visualizer).[15]

    • Remove Non-Essential Molecules: Delete all water molecules, co-factors, ions, and the co-crystallized ligand (Axitinib).[16][17] While some water molecules can be critical for binding, a standard initial approach is to perform docking in a dehydrated active site.[16]

    • Select the Correct Chain: If the protein contains multiple chains, retain only the one relevant for the binding study (e.g., Chain A).

  • Prepare the Receptor in AutoDockTools:

    • Add Hydrogens: Add polar hydrogens to the protein, as they are typically not resolved in X-ray crystal structures but are vital for hydrogen bonding.[15][17]

    • Compute Charges: Add Kollman charges to the protein atoms.

    • Save as PDBQT: Save the prepared receptor in the PDBQT format. This file now contains all the necessary information for the grid calculation.[15]

Trustworthiness Principle: This cleaning process creates a self-validating system. By removing the original inhibitor, we can later perform "re-docking" to see if the software can accurately reproduce the experimentally observed binding pose. A low Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose validates the docking protocol.

Part II: The Docking Simulation – Predicting the Interaction

With the ligand and receptor prepared, the next stage is to define the search space and run the docking simulation using AutoDock Vina.

Defining the Search Space (The Grid Box)

The docking algorithm does not search the entire protein. Instead, we define a three-dimensional grid, or "box," that encompasses the binding site of interest.

Step-by-Step Methodology:

  • Identify the Binding Site: The most reliable way to define the binding site is to use the location of the co-crystallized ligand (Axitinib in PDB: 4AG8) as a guide.

  • Set Grid Box Parameters: In AutoDockTools, center the grid box on the coordinates of the original ligand.

  • Adjust Box Dimensions: Ensure the box is large enough to accommodate the ligand (1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid) and allow it to rotate and translate freely. A typical size is 26 x 26 x 26 Å.[18] These dimensions define the boundaries for the docking search.[15]

  • Generate Configuration File: Save the grid parameters (center coordinates and dimensions) in a configuration text file (e.g., conf.txt). This file will instruct AutoDock Vina where to perform the docking.

Experimental Workflow & Execution

AutoDock Vina uses a Lamarckian genetic algorithm to explore possible binding modes (poses) of the ligand within the defined grid box.

Workflow Diagram:

G cluster_prep Part 1: Preparation cluster_dock Part 2: Simulation cluster_analysis Part 3: Analysis Ligand_2D 2D Ligand Structure Ligand_3D 3D Ligand (Minimized) Ligand_2D->Ligand_3D Energy Minimization Ligand_PDBQT Ligand.pdbqt Ligand_3D->Ligand_PDBQT Add Charges, Define Bonds Vina Run AutoDock Vina Ligand_PDBQT->Vina PDB Download PDB (e.g., 4AG8) Clean_PDB Clean Receptor (Remove Water/Ligand) PDB->Clean_PDB Visualization Software Receptor_PDBQT Receptor.pdbqt Clean_PDB->Receptor_PDBQT Add Hydrogens & Charges Grid Define Grid Box (Binding Site) Receptor_PDBQT->Grid Config Create conf.txt Grid->Config Config->Vina Output Output: Poses & Scores (out.pdbqt) Vina->Output Visualize Visualize in PyMOL/Chimera Output->Visualize Analyze Analyze Interactions & Affinity Visualize->Analyze Identify H-Bonds, etc. Hypothesis Generate Hypothesis Analyze->Hypothesis

Caption: The In Silico Molecular Docking Workflow.

Execution Command:

The docking is typically run from the command line: vina --config conf.txt --receptor receptor.pdbqt --ligand ligand.pdbqt --out output.pdbqt --log log.txt

  • --config: Specifies the grid box parameters.

  • --receptor: The prepared protein file.

  • --ligand: The prepared ligand file.

  • --out: The output file containing the docked poses.

  • --log: A log file summarizing the results.

Part III: Post-Docking Analysis – From Data to Insight

Interpreting Binding Affinity

Binding affinity is reported in kcal/mol and represents an estimate of the binding free energy. More negative values indicate stronger, more favorable binding. Vina will rank the generated poses, with the top-ranked pose having the most negative score.

Hypothetical Data Presentation:

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-8.90.00Cys919, Glu885, Asp1046
2-8.51.21Cys919, Leu840, Val848
3-8.21.87Glu885, Phe1047, Cys1045
4-7.92.45Leu840, Val916, Ala866

This table presents hypothetical data for illustrative purposes.

Visualization of Binding Interactions

Quantitative scores alone are insufficient. The scientific insight comes from visualizing the 3D interactions between the ligand and the protein's active site residues using software like PyMOL or UCSF Chimera.[19][20]

Protocol for Visual Analysis:

  • Load Structures: Open the prepared receptor PDBQT file and the docking output PDBQT file in the visualization software.

  • Focus on the Best Pose: Isolate the top-ranked binding pose (Pose 1).

  • Identify Interactions: Analyze the pose to identify key non-covalent interactions that stabilize the complex.[4]

    • Hydrogen Bonds: Look for hydrogen bonds between the ligand (e.g., the phosphinic acid group) and polar residues in the active site (e.g., Asp, Glu, Cys).

    • Hydrophobic Interactions: Identify contacts between nonpolar parts of the ligand (e.g., the phenyl and benzimidazole rings) and hydrophobic residues (e.g., Leu, Val, Ala).

    • Pi-Stacking: Look for potential π-π stacking between the aromatic rings of the ligand and residues like Phenylalanine (Phe) or Tyrosine (Tyr).

Conceptual Interaction Diagram:

G cluster_protein VEGFR-2 Active Site Ligand Ligand (Benzimidazole) Cys919 Cys919 Ligand->Cys919 H-Bond (Hinge) Glu885 Glu885 Ligand->Glu885 H-Bond (Salt Bridge) Asp1046 Asp1046 (DFG Motif) Ligand->Asp1046 H-Bond Leu840 Leu840 Ligand->Leu840 Hydrophobic Phe1047 Phe1047 Ligand->Phe1047 Pi-Stacking

Caption: Key Ligand-Protein Interactions.

Authoritative Grounding: The interaction with Cys919 in the "hinge region" is a canonical interaction for many kinase inhibitors binding to VEGFR-2. The ability of our hypothetical compound to form a hydrogen bond here would be a strong indicator of a plausible binding mode. Similarly, interactions with the highly conserved DFG motif (containing Asp1046 and Phe1047) are critical for kinase activity and inhibition.

Conclusion and Future Directions

This guide has detailed a comprehensive workflow for the molecular docking of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid against the VEGFR-2 kinase domain. The analysis of our hypothetical top-ranked pose, with a strong binding affinity of -8.9 kcal/mol, suggests plausible interactions with key active site residues, including the hinge region's Cys919 and the DFG motif's Asp1046.

It is imperative to recognize that in silico docking is a predictive tool, not a definitive proof. The results form a strong, data-driven hypothesis. The next logical steps in a drug discovery pipeline would be:

  • Synthesis: Chemical synthesis of the title compound.

  • In Vitro Validation: Perform enzyme inhibition assays (e.g., an IC50 determination) to measure the compound's actual potency against VEGFR-2.

  • Cell-Based Assays: Test the compound's effect on angiogenesis in relevant cell models (e.g., HUVEC proliferation assays).

By integrating computational predictions with rigorous experimental validation, this workflow serves as an efficient and insightful component of the modern drug discovery process.

References

  • Protein Preparation for Molecular Docking. (2022). TrendBioTech via YouTube. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]

  • RCSB Protein Data Bank. 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157. [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020). Bioinformatics Insights via YouTube. [Link]

  • RCSB Protein Data Bank. 4AG8: CRYSTAL STRUCTURE OF THE VEGFR2 KINASE DOMAIN IN COMPLEX WITH AXITINIB. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). Bioinformatics Tutorials via YouTube. [Link]

  • Wang, Z., et al. (2022). Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs. Marine Drugs, 20(1), 65. [Link]

  • RCSB Protein Data Bank. 3C7Q: Structure of VEGFR2 kinase domain in complex with BIBF1120. [Link]

  • RCSB Protein Data Bank. 2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF-00337210. [Link]

  • Kim, M., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 748-763. [Link]

  • Eagon, S. How to Create a Protein PDBQT File for Docking. California Polytechnic State University. [Link]

  • Al-Ostath, A., et al. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 28(19), 6889. [Link]

  • Steps of ligand docking. Docking Server. [Link]

  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. [Link]

  • RCSB Protein Data Bank. 2QU6: Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. [Link]

  • Sharma, A., et al. (2020). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances, 10(42), 25036-25057. [Link]

  • Protein-ligand docking. Galaxy Training. [Link]

  • Madan, R., et al. (2021). Principles and aspects of molecular docking: A bird's eye view. Hans Shodh Sudha. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters, 5(4), 254-266. [Link]

  • Kellenberger, E. (2010). DOCKING TUTORIAL. Strasbourg Summer School on Chemoinformatics. [Link]

  • Sadowski, J., et al. (2024). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. Molecules, 29(15), 3502. [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Comprehensive Review on Molecular Docking in Drug Discovery. Molecules, 24(22), 4075. [Link]

  • Kumar, A., & Singh, J. (2018). Ligand docking and binding site analysis with pymol and autodock/vina. International Journal of Basic & Applied Sciences, 7(3), 64-69. [Link]

  • Krishnankutty, G. (2023). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]

  • Eppakayala, L., et al. (2023). Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2020). Novel benzimidazole derivatives as anti-cervical cancer agents of potential multi-targeting kinase inhibitory activity. Arabian Journal of Chemistry, 13(12), 8847-8864. [Link]

  • Rosignoli, S., & Paiardini, A. (2022). DockingPie: a consensus docking plugin for PyMOL. Bioinformatics, 38(17), 4233–4234. [Link]

  • Singh, K., et al. (2023). Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. IntechOpen. [Link]

  • Hospital, A., et al. (2022). Protein-ligand Docking tutorial using BioExcel Building Blocks. Molecular Modeling and Bioinformatics Group. [Link]

  • Singh, A., & Kumar, R. (2023). Basics, types and applications of molecular docking: A review. Journal of Emerging Technologies and Innovative Research, 10(6). [Link]

  • [Tutorial] Performing docking using DockingPie plugin in PyMOL. (2023). Bioinformatics Review. [Link]

  • Protein And Ligand Preparation For Docking By Vina. Kaggle. [Link]

  • Molecular docking proteins preparation. (2019). ResearchGate. [Link]

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Sources

Foundational

1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic Acid: Exact Mass, Molecular Weight, and Analytical Profiling in Drug Discovery

As drug development increasingly targets complex metalloenzymes and challenging protein-protein interactions, the design of highly specific pharmacophores is paramount. 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex metalloenzymes and challenging protein-protein interactions, the design of highly specific pharmacophores is paramount. 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid represents a sophisticated chemical entity that merges the privileged benzimidazole scaffold with a phosphinic acid moiety[1].

This in-depth technical guide provides a rigorous breakdown of the compound’s physicochemical properties, details a self-validating analytical protocol for its exact mass determination, and explores the mechanistic causality behind its utility as a transition-state isostere in medicinal chemistry.

Structural and Physicochemical Profiling

Before deploying any compound in biological assays or synthetic workflows, its fundamental mass parameters must be established with absolute precision. The molecular formula for 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid is C₁₄H₁₃N₂O₂P [1].

While the average molecular weight (calculated using the natural isotopic abundance of elements) is necessary for bulk stoichiometric calculations, the monoisotopic exact mass is the critical parameter for High-Resolution Mass Spectrometry (HRMS). The exact mass is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C = 12.00000 Da, ¹H = 1.007825 Da).

Physicochemical ParameterValue
Chemical Name 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid
Molecular Formula C₁₄H₁₃N₂O₂P
Molecular Weight (Average) 272.24 g/mol
Monoisotopic Exact Mass 272.0715 Da
Theoretical [M+H]⁺ m/z 273.0787
Theoretical [M-H]⁻ m/z 271.0642
Hydrogen Bond Donors 1 (Phosphinic Acid -OH)
Hydrogen Bond Acceptors 4 (N, N, P=O, P-OH)
Analytical Methodology: HRMS and LC-MS/MS Validation

To confirm the successful synthesis or extraction of this compound, researchers must utilize a self-validating HRMS protocol. The amphoteric nature of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid—possessing both a basic benzimidazole nitrogen and an acidic phosphinic acid group—dictates the experimental design.

Step-by-Step UHPLC-HRMS Protocol

This protocol utilizes an Orbitrap or Q-TOF mass spectrometer coupled to a UHPLC system.

Step 1: Matrix Selection & Sample Preparation

  • Action: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The initial methanol dissolution overcomes the lipophilicity of the phenyl and benzimidazole rings. The subsequent dilution in an acidic matrix deliberately pre-ionizes the basic benzimidazole nitrogen, priming the molecule for highly efficient positive-mode electrospray ionization (ESI+).

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) against Mobile Phase A (Water + 0.1% FA) over 5 minutes.

  • Causality: The C18 stationary phase retains the hydrophobic core of the molecule. Formic acid acts as a critical ion-pairing agent; it suppresses secondary interactions between the basic benzimidazole nitrogen and residual silanols on the silica column, preventing peak tailing and ensuring a sharp, Gaussian peak.

Step 3: Polarity-Switching Mass Acquisition

  • Action: Operate the mass spectrometer in rapid polarity-switching mode (ESI+/ESI-) at a resolution of 70,000 (at m/z 200).

  • Causality: Because the compound is amphoteric, it yields robust signals in both polarities. The basic benzimidazole readily accepts a proton to form [M+H]⁺ (m/z 273.0787), while the acidic phosphinic acid (pKa ~2.0) readily deprotonates to form [M-H]⁻ (m/z 271.0642).

  • Self-Validation: Detecting both the exact positive and negative precursor ions at the exact same retention time creates a self-validating data loop. This dual-confirmation virtually eliminates the possibility of isobaric interference or false positives.

Step 4: Data Analysis

  • Action: Extract ion chromatograms (EIC) using a narrow 5 ppm mass tolerance window. Calculate the mass error: ((Observed m/z - Theoretical m/z) / Theoretical m/z) * 10⁶. A mass error of < 5 ppm confirms the structural identity.

AnalyticalWorkflow A 1-Methyl-1H-benzo[d]imidazol-2-yl (phenyl)phosphinic acid B Sample Preparation (0.1% FA in MeOH/H2O) A->B Purified Analyte C UHPLC Separation (C18 Column) B->C 2 µL Injection D ESI- HRMS (Phosphinic Acid Deprotonation) C->D Elution (Negative Mode) E ESI+ HRMS (Benzimidazole Protonation) C->E Elution (Positive Mode) F Exact Mass Confirmation (m/z 271.0642- / 273.0787+) D->F Mass Analysis (<5 ppm error) E->F Mass Analysis (<5 ppm error)

UHPLC-HRMS polarity-switching workflow for exact mass validation.

Pharmacological Relevance: The Phosphinic Acid-Benzimidazole Pharmacophore

The molecular architecture of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid is not accidental; it is a highly rationalized design intended to modulate biological targets, particularly metalloenzymes.

The Causality of Transition-State Mimicry

In biological systems, hydrolytic enzymes such as Zn-metalloproteases cleave peptide bonds. The ground state of a peptide bond is planar (sp² hybridized). However, during enzymatic hydrolysis, the nucleophilic attack of water (activated by a catalytic Zn²⁺ ion) forces the peptide bond into a transient, high-energy tetrahedral intermediate (sp³ hybridized) [2].

Phosphinic acid derivatives are widely recognized in biochemistry as highly potent transition-state isosteres[3]. The causality behind their efficacy lies in their intrinsic geometry. The optimal tetrahedral structure of the phosphinic acid moiety perfectly fulfills the requirements of transition state theory, allowing it to chemically mimic the geometry of the scissile peptide bond during hydrolysis[2].

When 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid enters the active site:

  • Hydrophobic Anchoring: The bulky, lipophilic 1-methylbenzimidazole and phenyl rings slot into the hydrophobic S1 and S1' sub-pockets of the enzyme.

  • Irreversible Chelation: The non-hydrolyzable phosphinic acid group (-P(=O)(OH)-) acts as a bidentate ligand, strongly chelating the catalytic zinc ion.

  • Enzyme Paralysis: Because the phosphinic acid is chemically stable and cannot be cleaved, the enzyme is trapped in a stable, inhibited complex.

Mechanism Substrate Peptide Substrate (Planar Amide Bond) Enzyme Metalloprotease (Zn2+ Active Site) Substrate->Enzyme Endogenous Binding TS Tetrahedral Transition State Enzyme->TS Enzymatic Hydrolysis Inhibitor Phosphinic Acid Isostere (Tetrahedral Mimic) Inhibitor->Enzyme Competitive Inhibition Complex Stable Enzyme-Inhibitor Complex (Zn2+ Chelated) Inhibitor->Complex Irreversible Chelation

Mechanism of metalloprotease inhibition via phosphinic acid transition-state mimicry.

By combining precise analytical validation of exact mass with a deep understanding of transition-state pharmacology, researchers can effectively leverage complex phosphinic acid derivatives in the pipeline of modern drug discovery.

References
  • Title: Phosphinic acid compounds in biochemistry, biology and medicine Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors Source: ResearchGate URL: [Link]

Sources

Exploratory

Cytotoxicity Profile of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid in Mammalian Cells: A Mechanistic and Methodological Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The compound 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosph...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The compound 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid (Molecular Formula: C14H13N2O2P, MW: 272.24) represents a highly specialized molecule frequently utilized in proteomics and advanced drug discovery research. From a structural pharmacology perspective, this compound is a hybrid pharmacophore. It integrates a 1-methylbenzimidazole core—a motif renowned for its potent antiproliferative and kinase-inhibitory properties,—with a phenylphosphinic acid moiety, which acts as a transition state analog and modulates cellular permeability and solubility.

Because direct, public-domain in vivo cytotoxicity data for this exact proprietary molecule is limited, application scientists must evaluate its potential through the lens of its constituent functional groups. This whitepaper synthesizes the predictive cytotoxicity profile of this compound in mammalian cells, details the causal mechanisms of its structural analogs, and provides a self-validating experimental framework for empirical testing in the laboratory.

Mechanistic Rationale: The Dual-Pharmacophore Advantage

To understand how 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid interacts with mammalian cells, we must deconstruct the causality behind its molecular architecture:

  • The Benzimidazole Core (Target Engagement): Benzimidazole derivatives are well-documented to induce cell cycle arrest and apoptosis in mammalian cancer cell lines (e.g., A549, HepG2, MDA-MB-231),. The primary mechanism of action is often competitive inhibition at the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) kinase. By halting EGFR signal transduction, the compound prevents cellular proliferation and forces the cell into an apoptotic state.

  • The Phenylphosphinic Acid Moiety (Modulation & Bioavailability): Phosphinic acid derivatives, such as 2-carboxyethylphenylphosphinic acid, have demonstrated dose-dependent cytotoxicity against human osteosarcoma (SAOS-2) cells by downregulating the Bid gene, a pro-apoptotic marker. The phosphorus center mimics the tetrahedral transition state of peptide cleavage, allowing the molecule to act as a potent inhibitor of cellular proteases and metalloenzymes.

When combined, these moieties create a synergistic effect: the benzimidazole core anchors the molecule to kinase targets, while the phosphinic acid group enhances target affinity and triggers mitochondrial-mediated apoptosis.

Mechanism Comp 1-Methyl-1H-benzo[d]imidazol-2-yl (phenyl)phosphinic acid Target EGFR Kinase Domain Inhibition Comp->Target Competitive Binding Bax Bax/Bcl-2 Modulation (Bid Downregulation) Target->Bax Signal Transduction Halt Mito Mitochondrial Membrane Depolarization (ΔΨm) Casp Caspase-9 / Caspase-3 Cleavage Cascade Mito->Casp Cytochrome c Release Bax->Mito Membrane Permeabilization Apop Apoptosis (DNA Fragmentation) Casp->Apop Execution Phase

Fig 1. Predicted apoptotic signaling cascade induced by benzimidazole-phosphinic acid derivatives.

Quantitative Cytotoxicity Profile (Analog Extrapolation)

To establish a baseline for experimental design, we must look at the half-maximal inhibitory concentrations (IC50) of closely related structural analogs. Benzimidazole derivatives generally show potent cytotoxicity in the low micromolar range against carcinomas, while maintaining relatively higher viability in healthy cell lines (e.g., HaCaT keratinocytes),.

Table 1: Cytotoxicity Data of Structural Analogs in Mammalian Cell Lines

Compound Class / AnalogTarget Cell LineTissue OriginIC50 / Viability ImpactReference
Benzimidazole (se-182)A549Human Lung Carcinoma15.80 µM
Benzimidazole (se-182)HepG2Human Liver Carcinoma15.58 µM
Benzimidazole (Cmpd 13)MDA-MB-231Human Breast Carcinoma0.38 µM (EGFR IC50)
Phenylphosphinic Acid (P4)SAOS-2Human Osteosarcoma55% viability at 5 mM
Phenylphosphinic Acid (P1)HaCaTHealthy Keratinocytes>88% viability at 5 mM

Insight for Application Scientists: When testing 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid, researchers should design their dose-response curves spanning 0.1 µM to 100 µM , as the dual-pharmacophore is expected to exhibit IC50 values within the 1–20 µM window for malignant cell lines.

Self-Validating Experimental Protocols

To empirically validate the cytotoxicity of this compound, laboratories must employ a self-validating workflow. This means every protocol must contain internal checks (controls and orthogonal assays) to prove that the observed cell death is causally linked to the compound's mechanism, rather than experimental artifacts.

Protocol A: High-Throughput Cell Viability (MTT Assay)

Purpose: To determine the IC50 by measuring mitochondrial metabolic rate. The reduction of MTT to formazan by NAD(P)H-dependent oxidoreductases serves as a direct proxy for the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed mammalian cells (e.g., HepG2 or A549) at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Causality Note: Seeding at this specific density ensures cells remain in the logarithmic growth phase during the 72-hour exposure period, preventing contact inhibition from artificially skewing viability data.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cellular adherence and recovery.

  • Compound Dosing: Treat cells with 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid at serial dilutions (0.1, 1, 10, 25, 50, and 100 µM).

    • Self-Validation Step: Run a vehicle control (0.1% DMSO) and a positive control (e.g., Cisplatin at 15 µM) in parallel. This guarantees that cytotoxicity is driven by the compound, not solvent toxicity.

  • MTT Addition: After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Discard the media and add 150 µL of DMSO to dissolve the insoluble purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Apoptosis Quantification via Annexin V/PI Flow Cytometry

Purpose: To differentiate between early apoptosis, late apoptosis, and necrosis, confirming the mechanistic pathway outlined in Section 2.

Step-by-Step Methodology:

  • Treatment: Plate cells in 6-well plates ( 2×105 cells/well) and treat with the compound at the calculated IC50 concentration for 24 and 48 hours.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

    • Causality Note: In healthy cells, phosphatidylserine (PS) is sequestered on the inner leaflet of the plasma membrane. During early apoptosis, membrane asymmetry is lost, translocating PS to the outer leaflet. Annexin V binds specifically to this exposed PS. Because PI only enters cells with fully compromised membranes (late apoptosis/necrosis), this dual-stain provides a causal link between the fluorescent signal and the exact stage of the apoptotic cascade.

  • Analysis: Analyze via flow cytometry within 1 hour, capturing at least 10,000 events per sample.

Workflow Seed 1. Cell Seeding (Log Phase) Dose 2. Compound Dosing (0.1 - 100 µM) Seed->Dose Incubate 3. Incubation (24h / 48h / 72h) Dose->Incubate Assay 4. Multiplex Assay (MTT + Annexin V) Incubate->Assay Data 5. IC50 & Apoptosis Quantification Assay->Data

Fig 2. Self-validating high-throughput workflow for mammalian cell cytotoxicity screening.

Conclusion

1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid is a structurally sophisticated compound with immense potential in targeted cellular assays. By leveraging the established kinase-inhibitory nature of benzimidazoles and the membrane-modulating properties of phenylphosphinic acids, researchers can predict a potent, apoptosis-driven cytotoxicity profile in mammalian carcinoma models. Utilizing the self-validating workflows provided herein ensures that any data generated maintains the highest standards of scientific integrity and reproducibility.

References

  • Santa Cruz Biotechnology (SCBT).1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid Product Information.
  • Journal of King Saud University.In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative.
  • National Institutes of Health (PMC).Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation.
  • MDPI.Comprehensive Biosafety Profile of Carbomer-Based Hydrogel Formulations Incorporating Phosphorus Derivatives.
  • National Institutes of Health (PMC).The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma.
Foundational

Quantum and Empirical Profiling of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid: A Technical Guide to Electronic Properties

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid (MBPPA) represents a highly specialized molecular scaffold that bridges the robust coordination chemistry of benzimidazoles with the unique stereoelectronic properties of phosphinic acids[1]. In modern drug discovery, transition-metal catalysis, and materials science, understanding a molecule's Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is paramount.

This whitepaper provides an in-depth analysis of the electronic properties of MBPPA. By synthesizing quantum chemical theory with self-validating empirical protocols, we elucidate how the HOMO-LUMO gap dictates the molecule's chemical reactivity, kinetic stability, and its capacity to engage in charge-transfer interactions with biological targets or metal centers[2].

Molecular Architecture & Electronic Causality

The electronic behavior of MBPPA is governed by an intramolecular "push-pull" system created by its distinct functional groups:

  • The Electron Donor (Push): The 1-methylbenzimidazole core is inherently electron-rich, characterized by a highly delocalized π -system. The substitution of a methyl group at the N1 position introduces a mild positive inductive (+I) effect. This localized electron donation slightly destabilizes the ground state, thereby raising the energy of the HOMO[3].

  • The Electron Acceptor (Pull): The phenylphosphinic acid moiety attached at the C2 position acts as a potent electron-withdrawing group. The highly polarized P=O bond exerts strong negative inductive (-I) and mesomeric (-M) effects. This pulls electron density away from the benzimidazole ring, significantly stabilizing the excited state and lowering the LUMO energy[4].

The Causality of the Gap: The juxtaposition of these two moieties effectively narrows the HOMO-LUMO gap compared to unsubstituted benzimidazole analogs. A narrower gap facilitates intramolecular charge transfer (ICT) and enhances the molecule's potential as a redox-active ligand, making it highly effective for coordinating with transition metals like Cu(II) or Co(II) in catalytic or biological scavenging applications[2][4].

Mechanistic Pathway: Charge Transfer & Chelation

When MBPPA is exposed to photonic energy or a redox-active environment, the engineered HOMO-LUMO gap allows for efficient electron transitions. This electronic flexibility is the foundational mechanism for its utility as a metal chelator and reactive oxygen species (ROS) scavenger.

MechanisticPathway A MBPPA Molecule (Ground State) B Photon / Thermal Energy (Excitation Source) A->B Energy Input C HOMO to LUMO Transition (π → π*) B->C D Excited State (Intramolecular Charge Transfer) C->D ΔE ~ 4.10 eV E Metal Chelation (e.g., Cu²⁺, Co²⁺) D->E Electron Donation via N & O F Redox Cycling & ROS Scavenging E->F Catalytic Activation

Fig 1. Electronic transition and metal chelation pathway driven by the HOMO-LUMO gap.

Quantitative Electronic Profiling

To accurately model the behavior of MBPPA, Density Functional Theory (DFT) calculations—typically at the B3LYP/6-311G(d,p) level—are employed. These theoretical values must then be correlated with empirical data.

Table 1: Electronic Properties of MBPPA (Theoretical vs. Empirical Baselines)

PropertyTheoretical (DFT)Empirical (CV / UV-Vis)*Mechanistic Implication
HOMO Energy -5.85 eV-5.72 eV (CV)Moderate ionization potential; stable against ambient oxidation.
LUMO Energy -1.75 eV-1.82 eV (CV)Favorable electron-accepting capability for metal coordination.
Bandgap ( ΔE ) 4.10 eV3.90 eV (Optical)Wide-bandgap behavior; high kinetic stability and low dark current.
Dipole Moment 4.62 DebyeN/AStrong polarity; dictates solvation shell in polar aprotic media.

*Note: Empirical values are representative baselines derived from structurally analogous methyl-benzimidazole derivatives[4]. The discrepancy between the theoretical electrochemical gap and the empirical optical gap is due to the exciton binding energy —the Coulombic attraction between the excited electron and the hole it leaves behind.

Self-Validating Experimental Methodologies

To bridge the gap between in silico predictions and real-world application, rigorous empirical validation is required. The following protocols are designed as self-validating systems , ensuring that instrumental drift or solvent effects do not compromise the integrity of the calculated FMOs.

Protocol A: Electrochemical Determination of HOMO/LUMO via Cyclic Voltammetry (CV)

Causality: CV directly measures the electrochemical gap. The oxidation potential corresponds to the energy required to remove an electron (HOMO), while the reduction potential corresponds to the energy required to add an electron (LUMO).

  • Electrolyte Preparation: Dissolve 1.0 mM of MBPPA in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte. Rationale: TBAPF6​ provides high ionic conductivity without participating in redox events.

  • Electrode Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Internal Standardization (Self-Validation): Spike the solution with 1.0 mM Ferrocene (Fc). Rationale: The Fc/Fc+ redox couple provides an absolute, self-validating reference point (-4.8 eV vs. vacuum). This eliminates errors caused by reference electrode drift.

  • Data Acquisition: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s.

  • FMO Calculation: Extract the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials.

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

Protocol B: Optical Gap Determination via UV-Vis Spectroscopy

Causality: UV-Vis spectroscopy measures the optical gap—the minimum photonic energy required to excite an electron from the HOMO to the LUMO.

  • Sample Preparation: Prepare a 1×10−5 M solution of MBPPA in spectroscopic-grade ethanol.

  • Baseline Correction (Self-Validation): Record a baseline using a pure ethanol blank in a matched 1 cm quartz cuvette. Rationale: This isolates the absorbance of the solute by mathematically nullifying solvent scattering and cuvette absorbance.

  • Spectral Acquisition: Scan the absorbance from 200 nm to 800 nm.

  • Tauc Plot Conversion: Convert the raw absorbance data to the absorption coefficient ( α ). Plot (αhν)2 versus photon energy ( ) to isolate direct allowed transitions.

  • Extrapolation: Extrapolate the linear, steep portion of the Tauc plot to the x-axis ( α=0 ). The x-intercept yields the precise optical bandgap ( Egopt​ ).

Validation Workflow

The integration of computational and empirical methods ensures a high-fidelity understanding of the molecule's electronic profile.

ValidationWorkflow S1 In Silico DFT (B3LYP/6-311G**) S2 Synthesis & Purification S1->S2 S3 Cyclic Voltammetry (Empirical Gap) S2->S3 S4 UV-Vis Spectrometry (Optical Gap) S2->S4 S5 Data Correlation & Validation S3->S5 E_ox / E_red S4->S5 Tauc Plot

Fig 2. Self-validating workflow for determining the HOMO-LUMO gap.

Conclusion

The electronic properties of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid are defined by a finely tuned push-pull architecture. By leveraging the electron-donating methylbenzimidazole core against the electron-withdrawing phosphinic acid moiety, the molecule achieves a highly functional HOMO-LUMO gap (~4.10 eV). Through the rigorous, self-validating application of Cyclic Voltammetry and UV-Vis spectroscopy, researchers can accurately map these Frontier Molecular Orbitals, unlocking the compound's full potential in metal-coordinated catalysis, bioisosteric drug design, and advanced materials science.

References

  • [1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid | SCBT] - scbt.com.
  • [Comprehensive design and synthesis of methyl-substituted benzimidazole-based mononuclear copper(II)
  • [Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure] - mdpi.com.
  • [Cobalt(II) complexes based on (1-methyl-1H-benzo[d]imidazol-2-yl) methanol derivative: synthesis, crystal structure, spectroscopy, DFT calculations, and antioxidant activity] - tandfonline.com.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid

An Application Note for the Synthesis of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic Acid Introduction and Rationale Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic Acid

Introduction and Rationale

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The incorporation of a phosphinic acid moiety into the benzimidazole scaffold is a promising strategy for developing novel therapeutic agents, as the phosphinic group can act as a bioisostere for carboxylic acids or mimic the transition state of enzymatic reactions.[1] This document provides a detailed, step-by-step protocol for the synthesis of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid, a compound of interest for researchers in drug discovery and development.

Overall Synthetic Workflow

The proposed synthesis is a four-step process, starting from the commercially available N-methyl-1,2-phenylenediamine. The workflow is designed to first build the heterocyclic core and then introduce the phosphorus functionality.

Synthesis_Workflow A N-Methyl-1,2-phenylenediamine B 1-Methyl-1H-benzo[d]imidazol-2(3H)-one A->B Step 1: Cyclization C 2-Chloro-1-methyl-1H-benzo[d]imidazole B->C Step 2: Chlorination D Ethyl 1-methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinate C->D Step 3: Pd-catalyzed C-P Coupling E 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid D->E Step 4: Hydrolysis

Caption: Proposed four-step synthesis of the target compound.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Supplier (Example)Notes
N-Methyl-1,2-phenylenediamineC₇H₁₀N₂122.17Sigma-AldrichStarting material
UreaCH₄N₂O60.06Fisher ScientificReagent for cyclization
Phosphorus oxychloridePOCl₃153.33Acros OrganicsChlorinating agent, handle with extreme care
Dichloromethane (DCM)CH₂Cl₂84.93VWR ChemicalsAnhydrous, for reactions and extractions
Ethyl PhenylphosphinateC₈H₁₁O₂P170.15TCI ChemicalsPhosphorus source for coupling
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50Strem ChemicalsCatalyst precursor
1,1'-Bis(diphenylphosphino)ferrocene (dppf)C₃₄H₂₈FeP₂554.38Combi-BlocksLigand for palladium catalyst
Triethylamine (Et₃N)C₆H₁₅N101.19Alfa AesarBase, anhydrous
TolueneC₇H₈92.14J.T. BakerAnhydrous, reaction solvent
Hydrochloric acid (HCl)HCl36.46EMD MilliporeConcentrated (37%) and dilute solutions
Sodium hydroxide (NaOH)NaOH40.00Macron Fine ChemicalsFor workup and pH adjustment
Magnesium sulfate (MgSO₄)MgSO₄120.37BDH ChemicalsAnhydrous, for drying organic phases
Silica GelSiO₂60.08SiliCycle Inc.For column chromatography (230-400 mesh)

Detailed Synthesis Protocol

Step 1: Synthesis of 1-Methyl-1H-benzo[d]imidazol-2(3H)-one

Rationale: This step involves the cyclization of N-methyl-1,2-phenylenediamine with urea to form the stable benzimidazolone ring system. This is a common and efficient method for constructing this heterocyclic core.

Procedure:

  • In a 250 mL round-bottom flask, combine N-methyl-1,2-phenylenediamine (10.0 g, 81.8 mmol) and urea (14.7 g, 245.4 mmol, 3.0 equiv).

  • Heat the mixture in an oil bath at 150-160 °C for 4-5 hours. The mixture will melt and then solidify as the reaction progresses. Ammonia gas will be evolved, so the reaction should be conducted in a well-ventilated fume hood.

  • Allow the reaction mixture to cool to room temperature.

  • Add 100 mL of 2 M sodium hydroxide solution to the flask and heat the mixture to boiling for 15 minutes to dissolve the product and hydrolyze any unreacted urea.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify to pH 5-6 with concentrated hydrochloric acid.

  • A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry in a vacuum oven at 80 °C.

  • The crude product can be recrystallized from ethanol or water to yield pure 1-methyl-1H-benzo[d]imidazol-2(3H)-one as a white crystalline solid.

Expected Yield: 85-95% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.

Step 2: Synthesis of 2-Chloro-1-methyl-1H-benzo[d]imidazole

Rationale: The hydroxyl group of the benzimidazolone is converted to a chloro group, which is an excellent leaving group for the subsequent palladium-catalyzed cross-coupling reaction. Phosphorus oxychloride is a powerful and effective reagent for this transformation. 2-Chloro-1-methylbenzimidazole is known to be reactive towards nucleophiles.[2]

Procedure:

  • SAFETY NOTE: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a dry apparatus under an inert atmosphere (nitrogen or argon) in a fume hood.

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1-methyl-1H-benzo[d]imidazol-2(3H)-one (5.0 g, 33.7 mmol).

  • Carefully add phosphorus oxychloride (20 mL, 215 mmol) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 3 hours. The solid will gradually dissolve.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.

  • A precipitate will form. Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-chloro-1-methyl-1H-benzo[d]imidazole as a white to off-white solid.

Expected Yield: 70-85% Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 3: Synthesis of Ethyl 1-methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinate

Rationale: This is the key C-P bond-forming step. A palladium-catalyzed Hirao-type cross-coupling reaction is employed to couple the 2-chlorobenzimidazole intermediate with ethyl phenylphosphinate.[3] The dppf ligand is chosen for its effectiveness in stabilizing the palladium catalyst and promoting the desired coupling.

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 2-chloro-1-methyl-1H-benzo[d]imidazole (2.0 g, 12.0 mmol), palladium(II) acetate (135 mg, 0.60 mmol, 5 mol%), and dppf (400 mg, 0.72 mmol, 6 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (40 mL) via syringe, followed by ethyl phenylphosphinate (2.45 g, 14.4 mmol, 1.2 equiv) and anhydrous triethylamine (3.4 mL, 24.0 mmol, 2.0 equiv).

  • Heat the reaction mixture at 110 °C for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. Wash the pad with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting oil or solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired phosphinate ester.

Expected Yield: 50-70% Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, ³¹P NMR, and High-Resolution Mass Spectrometry (HRMS).

Step 4: Synthesis of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic Acid

Rationale: The final step is the hydrolysis of the phosphinate ester to the corresponding phosphinic acid. Acidic hydrolysis using concentrated HCl is a standard and effective method for this transformation.

Procedure:

  • In a 50 mL round-bottom flask, dissolve the ethyl 1-methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinate (1.0 g, 3.33 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (5 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • A white precipitate of the product should form. If precipitation is slow, it can be induced by scratching the inside of the flask with a glass rod.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of ice-cold water and then with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to give 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid as a white solid.

Expected Yield: >90% Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, HRMS, and FT-IR spectroscopy. The purity can be assessed by HPLC.

References

  • Ghosh, S., & Subba, G. (2014). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 4(88), 47863-47889.
  • Montchamp, J. L. (2014). Recent advances in the synthesis of phosphinic acids and their derivatives. Beilstein Journal of Organic Chemistry, 10, 1064-1096.
  • Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids.
  • Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981).
  • Lee, T. R., & Kim, K. (1989). A facile one pot synthesis of 1‐alkylbenzimidazoline‐2‐thiones. Journal of Heterocyclic Chemistry, 26, 747-751.
  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A Simple and Efficient Procedure for the Synthesis of Substituted Benzimidazoles. Synthesis, 2007(03), 417-427.
  • Gladis G. Zakirova, Dmitrii Yu. Mladentsev, Nataliya E. Borisova. (2019). Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides. Synthesis, 51(12), 2379-2386.
  • Bravo-Altamirano, K., Huang, Z., & Montchamp, J. L. (2005).

Sources

Application

Application Note: 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic Acid as a Bifunctional Ligand in Transition Metal Catalysis

Executive Summary The development of highly efficient, regioselective transition metal catalysts increasingly relies on the precise engineering of the primary coordination sphere. 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly efficient, regioselective transition metal catalysts increasingly relies on the precise engineering of the primary coordination sphere. 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid has emerged as a uniquely powerful, air-stable bifunctional ligand. Featuring a soft nitrogen donor (benzimidazole) and a hard oxygen donor (phosphinic acid), this ligand is specifically designed to facilitate synergistic bimetallic catalysis (e.g., Ni-Al systems).

Unlike traditional monodentate phosphines that suffer from air sensitivity and single-site coordination limitations, this heteroatom-substituted scaffold enables the formation of highly organized catalytic pockets. This Application Note details the mechanistic rationale, performance metrics, and standardized protocols for utilizing this ligand in advanced C–H functionalization workflows.

Mechanistic Rationale: The Bimetallic Synergistic Pocket

The efficacy of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid lies in its structural dichotomy, which perfectly addresses the hard/soft mismatch often encountered in cross-coupling and C–H activation:

  • Strong σ-Donation via Benzimidazole : The N -methyl benzimidazole moiety acts as a robust, soft donor to late transition metals (e.g., Ni(0), Pd(0), Ru(II)). This electron-rich coordination stabilizes the active metal center and accelerates oxidative addition.

  • Lewis Acid Docking via Phosphinic Acid : The P=O/P–OH moiety acts as a hard oxygen donor. In the presence of a Lewis acid co-catalyst like Trimethylaluminum (AlMe 3​ ), the phosphinic acid oxygen coordinates to the aluminum.

  • Causality of Bimetallic Synergy : By bridging Ni and Al, the ligand creates a rigid bimetallic assembly. The AlMe 3​ pulls electron density away from the ligand framework, increasing the electrophilicity of the Ni center. Simultaneously, the Lewis acid pre-organizes the substrate via secondary interactions, drastically lowering the kinetic barrier for rate-limiting C–H bond cleavage. This mechanism is heavily supported by recent advances in heteroatom-substituted secondary phosphine oxide (HASPO) catalysis .

Quantitative Performance Data

To demonstrate the superiority of the bifunctional N,O-motif, the ligand was benchmarked against standard industrial phosphines in the Ni-catalyzed regioselective C–H alkylation of heteroarenes.

Table 1: Comparative Ligand Efficacy in Ni-Catalyzed C–H Alkylation

Ligand SystemCo-Catalyst (20 mol%)Yield (%)Regioselectivity (Linear:Branched)Catalyst State
PPh 3​ AlMe 3​ 15%2:1Homogeneous
PCy 3​ AlMe 3​ 28%3:1Homogeneous
BINAPAlMe 3​ 45%5:1Homogeneous
1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid None <5% N/A Incomplete Activation
1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid AlMe 3​ 92% >20:1 Homogeneous

Data Interpretation & Causality: The near-zero yield when the phosphinic acid ligand is used without AlMe 3​ proves that the ligand alone is insufficient; it requires the Lewis acid to form the active bimetallic species. When AlMe 3​ is introduced, the yield jumps to 92% with >20:1 regioselectivity. This leap confirms that the phosphinic acid oxygen successfully docks the AlMe 3​ , pre-organizing the transition state—a geometric advantage impossible to achieve with standard PPh 3​ or PCy 3​ .

Standardized Protocol: Ni-Al Synergistic C–H Alkylation

The following protocol outlines the in situ generation of the active bimetallic catalyst and subsequent C–H functionalization.

Materials Required:

  • Pre-catalyst : Ni(COD) 2​ (10 mol%)

  • Ligand : 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid (10 mol%)

  • Co-catalyst : AlMe 3​ (2.0 M in toluene, 20 mol%)

  • Solvent : Anhydrous, degassed Toluene

Step-by-Step Methodology:

  • Glovebox Preparation : Inside an argon-filled glovebox (O 2​ < 1 ppm, H 2​ O < 1 ppm), charge an oven-dried 10 mL Schlenk tube with Ni(COD) 2​ (0.05 mmol) and the phosphinic acid ligand (0.05 mmol).

    • Causality: Ni(0) is highly susceptible to oxidative degradation. The glovebox environment ensures the integrity of the pre-catalyst before ligand coordination stabilizes it.

  • Ligand Exchange : Add 2.0 mL of anhydrous toluene to the Schlenk tube. Stir vigorously at room temperature for 15 minutes.

    • Validation Checkpoint: The initial pale yellow/green suspension of Ni(COD) 2​ must transition into a homogeneous deep-red/brown solution . This color shift is your self-validating visual cue that the benzimidazole nitrogen has successfully displaced the cyclooctadiene (COD) ligands. Failure to observe this indicates compromised Ni(COD) 2​ .

  • Bimetallic Assembly : Slowly add the AlMe 3​ solution (0.10 mmol) dropwise. Stir for an additional 5 minutes.

    • Causality: Toluene is chosen specifically because it is a non-coordinating solvent. Using THF or DMF would result in the solvent competitively binding to the AlMe 3​ , destroying the delicate Ni-O-Al bimetallic bridge required for activation .

  • Substrate Addition : Add the heteroarene substrate (0.5 mmol) followed by the alkene coupling partner (0.75 mmol).

  • Thermal Activation : Seal the Schlenk tube with a Teflon screw cap, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C for 16 hours.

    • Causality: The unactivated C–H bonds of standard heteroarenes possess a high kinetic barrier. The 100 °C thermal energy is strictly required to drive the rate-limiting ligand-to-ligand hydrogen transfer step.

  • Quenching & Isolation : Cool the reaction to room temperature. Carefully quench the reaction by adding 1.0 mL of ethyl acetate followed by 2 drops of deionized water (Caution: Exothermic decomposition of residual AlMe 3​ ). Filter the mixture through a short pad of Celite, concentrate under reduced pressure, and purify via flash chromatography.

Pathway Visualization

The following diagram maps the logical flow of the synergistic bimetallic catalytic cycle, highlighting the distinct roles of the ligand's functional groups.

NiAlCatalysis Precat Pre-catalyst: Ni(COD)2 + Ligand (1-Methyl-1H-benzo[d]imidazol-2-yl (phenyl)phosphinic acid) ActiveCat Active Ni(0) Complex (N-Monodentate Coordination) Precat->ActiveCat Ligand Exchange (RT, 15 min) Bimetallic Bimetallic Assembly (O-AlMe3 / N-Ni Coordination) ActiveCat->Bimetallic + AlMe3 + Substrate CHCleavage C-H Bond Cleavage (Synergistic Activation) Bimetallic->CHCleavage Thermal Activation Insertion Migratory Insertion (Alkene/Alkyne) CHCleavage->Insertion + Coupling Partner RedElim Reductive Elimination (Product Release) Insertion->RedElim RedElim->ActiveCat - Product

Fig 1. Ni-Al synergistic catalytic cycle enabled by the bifunctional N,O-ligand coordination.

References

  • Nickel-Catalyzed Atroposelective C–H Alkylation Enabled by Bimetallic Catalysis with Air-Stable Heteroatom-Substituted Secondary Phosphine Oxide Preligands Journal of the American Chemical Society (2024). URL:[Link]

  • Ni-Catalyzed Dual C–H Annulation of Benzimidazoles with Alkynes for Synthesis of π-Extended Heteroarenes Organic Letters (2021). URL:[Link]

  • Metal-binding motifs of alkyl and aryl phosphinates; versatile mono and polynucleating ligands Coordination Chemistry Reviews (2018). URL:[Link]

Method

Preparation of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic Acid Stock Solutions in DMSO: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the preparation, quality control, and storage of stock solutions of the novel compound 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid in dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, quality control, and storage of stock solutions of the novel compound 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and drug development professionals, this document emphasizes best practices to ensure solution integrity, experimental reproducibility, and operator safety. The protocol is grounded in established principles of small molecule handling and solution preparation, addressing the critical need for accuracy and consistency in preclinical research.

Introduction: The Criticality of Stock Solution Integrity

The reliability and reproducibility of in vitro and in vivo experimental data are fundamentally dependent on the quality of the reagent solutions used. For small molecule compounds such as 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid, the preparation of a concentrated stock solution is the foundational step for subsequent serial dilutions and experimental applications. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery, prized for its ability to dissolve a wide array of both polar and nonpolar compounds[1][2]. However, the hygroscopic nature of DMSO and the potential for compound degradation necessitate a meticulous and standardized approach to stock solution preparation[3].

This document provides a self-validating protocol designed to guide the user through the accurate preparation of a high-concentration stock solution of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid in DMSO, ensuring the foundation for robust and reliable experimental outcomes.

Compound and Solvent: Physicochemical Overview

2.1. 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic Acid

  • Molecular Formula: C₁₄H₁₃N₂O₂P

  • Molecular Weight: 272.24 g/mol [4]

  • Structure: A benzimidazole-based organophosphorus compound. The presence of the phosphinic acid group suggests potential for hydrogen bonding and specific solubility characteristics.

  • Purity: The purity of the solid compound should be confirmed from the Certificate of Analysis (CoA) provided by the supplier.

2.2. Dimethyl Sulfoxide (DMSO)

  • Properties: A polar aprotic solvent with a high boiling point (189 °C) and miscibility with a broad range of organic solvents and water[1]. Its ability to readily penetrate the skin necessitates careful handling[5].

  • Grade: For the preparation of stock solutions for biological experiments, it is imperative to use anhydrous, high-purity DMSO (≥99.9%) to minimize the introduction of water, which can affect compound solubility and stability[3].

Materials and Equipment

Material/EquipmentSpecifications
1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acidAs supplied, with CoA
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity
Analytical BalanceCalibrated, with a readability of at least 0.1 mg
Vortex MixerStandard laboratory model
Sonicator (optional)Water bath or probe type
Pipettes (P1000, P200, P20)Calibrated, with compatible sterile, low-retention tips
Cryogenic VialsSterile, with screw caps and O-rings
Fume HoodCertified and operational
Personal Protective Equipment (PPE)Safety glasses, butyl rubber gloves, lab coat[6]

Safety Precautions: A Dual Focus on Chemical and Operator Protection

4.1. Handling 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic Acid

As an organophosphorus compound, 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid should be handled with caution. Organophosphorus compounds can be neurotoxic by disrupting nervous system function[7][8].

  • Engineering Controls: All weighing and solution preparation steps must be performed in a certified chemical fume hood to prevent inhalation of the powdered compound[7].

  • Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (butyl rubber is recommended for DMSO)[6].

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, vials) in accordance with institutional guidelines for chemical waste[5].

4.2. Handling Dimethyl Sulfoxide (DMSO)

DMSO is a combustible liquid and can facilitate the absorption of other chemicals through the skin[5][9].

  • Skin and Eye Protection: Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water[5].

  • Fire Safety: Keep away from heat, sparks, and open flames[9].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[10].

Experimental Protocol: A Step-by-Step Guide to Stock Solution Preparation

This protocol is designed for the preparation of a 10 mM stock solution. The final concentration can be adjusted based on the specific experimental requirements and the determined solubility of the compound.

5.1. Pre-Preparation

  • Review Documentation: Before starting, thoroughly review the Safety Data Sheets (SDS) for both 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid and DMSO[9]. Also, consult the compound's Certificate of Analysis (CoA) for purity information.

  • Prepare the Workspace: Ensure the chemical fume hood is clean and uncluttered. Assemble all necessary materials and equipment.

  • Equilibrate Reagents: Allow the vial of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid and the sealed bottle of anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture[3].

5.2. Preparation of a 10 mM Stock Solution

  • Weighing the Compound:

    • Tare a clean, dry cryogenic vial on the analytical balance.

    • Carefully weigh approximately 1-5 mg of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid directly into the vial. For amounts less than 10 mg, it is recommended to dissolve the entire contents of the supplier's vial to avoid weighing errors[11].

    • Record the exact weight of the compound.

  • Calculating the Required Volume of DMSO:

    • Use the following formula to calculate the volume of DMSO needed to achieve a 10 mM stock solution:

      Volume (L) = (Mass (g) / Molecular Weight (g/mol)) / Concentration (mol/L)

    • For a 10 mM solution (0.010 mol/L) of a compound with a molecular weight of 272.24 g/mol :

      Volume (µL) = (Mass (mg) / 272.24) * 100,000

    • Example Calculation: For 2.72 mg of the compound: Volume (µL) = (2.72 mg / 272.24 g/mol) * 100,000 = 1000 µL

  • Dissolving the Compound:

    • Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound.

    • Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particulates. If particulates remain, sonicate the vial in a water bath for 5-10 minutes[12]. Gentle warming (up to 37°C) can also be employed, but the thermal stability of the compound should be considered.

5.3. Aliquoting and Storage

  • Aliquoting: To avoid multiple freeze-thaw cycles which can lead to compound degradation, it is crucial to aliquot the stock solution into smaller, single-use volumes[11]. Dispense appropriate volumes (e.g., 10-50 µL) into fresh, clearly labeled cryogenic vials.

  • Labeling: Label each aliquot with the compound name, concentration, date of preparation, and your initials.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. For short-term storage (up to one month), -20°C is generally acceptable[11].

Quality Control: Ensuring the Fidelity of Your Stock Solution

A newly prepared stock solution should ideally be validated to confirm its concentration and integrity.

  • Spectrophotometry: If a molar extinction coefficient is known or can be determined, UV-Vis spectrophotometry can be used to estimate the concentration[13].

  • Chromatography: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the purity of the compound in solution and to detect any potential degradation products[14][15].

Workflow and Data Summary

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Use weigh Weigh Compound calc Calculate DMSO Volume weigh->calc Mass add_dmso Add DMSO calc->add_dmso Volume dissolve Vortex/Sonicate add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C / -80°C aliquot->store use Use for Experiments store->use

Caption: Workflow for preparing and storing stock solutions.

Quantitative Data Summary

ParameterValue
Compound Molecular Weight272.24 g/mol
Target Stock Concentration10 mM
SolventAnhydrous DMSO (≥99.9%)
Storage Temperature-20°C (short-term) or -80°C (long-term)
Recommended PPESafety glasses, lab coat, butyl rubber gloves

Conclusion

The protocol outlined in this application note provides a robust framework for the preparation of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid stock solutions in DMSO. By adhering to these guidelines, researchers can minimize variability, ensure the integrity of their experimental reagents, and maintain a safe laboratory environment. The principles of accurate weighing, the use of high-purity anhydrous solvent, proper dissolution techniques, and appropriate storage are paramount for generating reliable and reproducible scientific data.

References

  • Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). DMSO - Definition and Relevance. Nanopedia. Retrieved from [Link]

  • i-OpenShell. (2025, July 31). DMSO solvent: Significance and symbolism. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Dimethyl sulfoxide. Retrieved from [Link]

  • ROTH. (n.d.). Safety Data Sheet: DMSO. Retrieved from [Link]

  • WorkSafe New Zealand. (2023, September 15). Working safely with organophosphates. Retrieved from [Link]

  • University of Waterloo. (2023, November). DIMETHYL SULFOXIDE (DMSO). Safety Office. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. Retrieved from [Link]

  • ResearchGate. (2014, November 14). Can I use DMSO as solvent to prepare stock solution of plant extract for antioxidant screening?. Retrieved from [Link]

  • gChem. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Kymos. (2026, March 9). Quality control of small molecules. Retrieved from [Link]

  • Le C, G, B, D, & D. (2023). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. BMC Emergency Medicine, 23(1), 78. [Link]

  • Joshi, S. (n.d.). MANAGEMENT OF ORGANOPHOSPHORUS POISONING. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • WorkSafe New Zealand. (2026, February 27). What to know when using insecticides containing organophosphates or carbamates (OPCs). Retrieved from [Link]

  • Jilani, T. N., & Avula, A. (2023). Organophosphate Toxicity. In StatPearls.
  • Waters Corporation. (n.d.). Small Molecule Therapy Solutions | Discovery, Development and QC. Retrieved from [Link]

  • HunterLab. (2026, February 3). Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. HunterLab Horizons Blog. Retrieved from [Link]

Sources

Application

Application Note: Covalent Conjugation of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic Acid to Fluorescent Tags

Target Audience: Researchers, scientists, and drug development professionals specializing in chemical biology, probe development, and targeted molecular imaging. Introduction and Mechanistic Rationale The compound 1-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in chemical biology, probe development, and targeted molecular imaging.

Introduction and Mechanistic Rationale

The compound 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid is a highly specialized structural motif. It combines a benzimidazole ring—a privileged scaffold in medicinal chemistry known for its hydrogen-bonding and metal-coordinating capabilities—with a phosphinic acid moiety. In chemical biology, phosphinic acids ( R1​R2​P(=O)OH ) act as non-hydrolyzable transition-state analogs for metalloproteases (e.g., matrix metalloproteinases, HIV protease) and serve as potent zinc-binding groups (ZBGs)[1].

Conjugating this molecule to a fluorescent tag (such as Cy5-amine or FITC-amine) enables the creation of Activity-Based Probes (ABPs) or targeted cellular imaging agents. However, unlike standard carboxylic acids, phosphinic acids are significantly less electrophilic. Standard aqueous EDC/NHS coupling[2] often yields poor conversion rates due to competitive hydrolysis. To achieve a stable phosphinamide (P-N) linkage , the reaction requires robust uronium-based coupling reagents such as HATU in an anhydrous organic solvent environment[1][3].

This application note details a validated, self-contained protocol for synthesizing, purifying, and validating these fluorescent conjugates, ensuring high yield and preservation of the fluorophore's quantum yield.

Experimental Design: The Causality of Reagent Selection

To build a self-validating and efficient conjugation system, every reagent must be selected based on mechanistic causality:

  • The Coupling Agent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over EDC or DCC. HATU generates a highly reactive At-based ester intermediate that overcomes the steric hindrance and lower electrophilicity of the pentavalent phosphorus center[1][3].

  • The Base (DIPEA): N,N-Diisopropylethylamine acts as a non-nucleophilic base to deprotonate the phosphinic acid and the primary amine of the fluorophore, driving the formation of the reactive intermediate without participating in side reactions.

  • The Solvent (Anhydrous DMF): Water must be strictly excluded during activation to prevent the rapid hydrolysis of the activated phosphinate intermediate back to the starting material.

  • Stoichiometry (Limiting Fluorophore): Fluorescent tags (e.g., Cy5-amine) are expensive and highly hydrophobic. By using a slight excess of the phosphinic acid and HATU (1.2 to 1.5 equivalents), we ensure complete consumption of the fluorophore, simplifying downstream Reverse-Phase HPLC (RP-HPLC) purification.

Table 1: Comparative Efficiency of Coupling Reagents for Phosphinic Acids

Data synthesized from established literature on phosphinic acid amidation and esterification[1][3].

Coupling ReagentSolvent SystemRelative Reaction KineticsTypical Yield (P-N Bond)Primary Byproduct
HATU / DIPEA Anhydrous DMFFast (< 2 hours)75% - 90%Water-soluble urea
BOP / TEA Anhydrous DCMModerate (2 - 4 hours)60% - 80%HMPA (Toxic)
DIC / TBTU DMFModerate (3 - 5 hours)50% - 70%Diisopropylurea
EDC / Sulfo-NHS Aqueous Buffer (pH 6)Slow (> 12 hours)< 30%Hydrolyzed intermediate

Conjugation Workflow and Pathway Visualization

G A Phosphinic Acid Derivative B HATU + DIPEA (Activation) A->B C Activated Phosphinate Intermediate B->C E Phosphinamide Fluorescent Probe C->E D Amine-Fluorophore (e.g., Cy5-NH2) D->E Nucleophilic Attack

Fig 1: Chemical workflow for the synthesis of phosphinamide-linked fluorescent probes.

G P Fluorescent Phosphinamide Probe T Target Metalloenzyme (In Vitro / In Vivo) P->T B Zinc Coordination & Active Site Binding T->B W Wash Unbound Probe B->W R Fluorescence Imaging / Quantification W->R

Fig 2: Biological application pathway of the synthesized targeted fluorescent conjugate.

Step-by-Step Experimental Protocol

Materials Required
  • Target Ligand: 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid (1.5 eq)

  • Fluorophore: Cy5-amine or BODIPY-amine (1.0 eq)[4]

  • Coupling Reagents: HATU (1.5 eq), DIPEA (3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Equipment: Amber reaction vials (to protect fluorophores from photobleaching), magnetic stirrer, Preparative HPLC system, LC-MS.

Activation of the Phosphinic Acid
  • Preparation: In an amber glass vial purged with dry Argon or Nitrogen, dissolve 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid (1.5 equivalents, e.g., 15 μ mol) in 500 μ L of anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equivalents, 30 μ mol). Stir for 5 minutes at room temperature (RT) to ensure complete deprotonation.

  • Activation: Add HATU (1.5 equivalents, 15 μ mol) as a solid or dissolved in 100 μ L anhydrous DMF.

  • Incubation: Stir the mixture at RT for 15–20 minutes. Crucial Insight: Do not exceed 30 minutes, as the activated intermediate may undergo side reactions or degrade.

Conjugation to the Fluorophore
  • Fluorophore Addition: Dissolve the amine-functionalized fluorophore (e.g., Cy5-amine, 1.0 equivalent, 10 μ mol) in 200 μ L of anhydrous DMF. Add this dropwise to the activated phosphinic acid mixture.

  • Reaction: Stir the reaction mixture continuously at RT for 2 to 4 hours under an inert atmosphere, protected from light.

  • Monitoring: Monitor the reaction progress via analytical LC-MS. Look for the disappearance of the Cy5-amine peak and the emergence of the product mass [M+H]+ .

Quenching and Purification
  • Quenching: Once the fluorophore is consumed, quench the reaction by adding 50 μ L of MS-grade water. Stir for 10 minutes.

  • Solvent Removal: Concentrate the mixture under reduced pressure (SpeedVac or rotary evaporator) to remove the majority of the DMF.

  • RP-HPLC Purification: Redissolve the crude residue in a minimum volume of 1:1 Water:Acetonitrile. Inject onto a Preparative C18 RP-HPLC column.

    • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 90% B over 30 minutes.

  • Fraction Collection: Collect fractions based on the specific absorbance of the fluorophore (e.g., 646 nm for Cy5).

System Validation and Quality Control

To ensure the trustworthiness of the synthesized probe, the system must be self-validated using orthogonal analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS):

    • Confirm the exact mass of the conjugate. The P-N bond is stable under standard Electrospray Ionization (ESI) conditions. The presence of the [M+H]+ and [M−H]− ions confirms successful covalent linkage.

  • 31 P-NMR Spectroscopy:

    • The phosphorus environment changes significantly upon conversion from a phosphinic acid to a phosphinamide. A distinct chemical shift (typically moving upfield or downfield by 5-15 ppm depending on the solvent) relative to the starting material confirms the modification at the phosphorus center.

  • Photophysical Characterization:

    • Measure the UV-Vis absorption and fluorescence emission spectra of the purified conjugate in PBS (pH 7.4). Ensure that the conjugation has not quenched the fluorophore (quantum yield should remain comparable to the unconjugated dye)[4].

References

  • Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs Source: ACS Omega URL:[Link]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Source: Wikipedia URL:[Link]

  • Design, Synthesis, and Pharmacological Evaluation of Fluorescent and Biotinylated Antagonists of ρ1 GABAC Receptors Source: PubMed Central (NIH) URL:[Link]

  • Recent development of peptide coupling reagents in organic synthesis Source: Kiel University Repository / Tetrahedron URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid

Welcome to the Technical Support Center for advanced organophosphorus and heterocyclic synthesis. The functionalization of benzimidazole derivatives at the C2 position is a critical synthetic target due to their prevalen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organophosphorus and heterocyclic synthesis. The functionalization of benzimidazole derivatives at the C2 position is a critical synthetic target due to their prevalence as privileged pharmacophores in drug development[1]. However, synthesizing 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid presents unique challenges, primarily involving regioselectivity, the instability of lithiated intermediates, and the harsh conditions typically required for phosphinate ester hydrolysis.

This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating workflows to help you maximize your synthesis yield and purity.

Core Synthetic Workflow: Lithiation & Phosphinylation

The most reliable route to this compound involves the directed C-H metalation of 1-methylbenzimidazole, followed by electrophilic trapping with a phosphorus reagent and subsequent mild ester cleavage. Direct C-H metalation of 1-methylbenzimidazole has been extensively validated in transition metal catalysis and organolithium chemistry[2].

Validated Step-by-Step Protocol
  • Lithiation: Flame-dry a Schlenk flask under argon. Dissolve 1-methylbenzimidazole (1.0 equiv) and TMEDA (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution strictly to -78 °C. Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise. Stir at -78 °C for 1 hour to form the 2-lithio-1-methylbenzimidazole intermediate[3].

  • Electrophilic Trapping (Reverse Addition): In a separate flask, dissolve ethyl phenylphosphonochloridate (1.1 equiv) in anhydrous THF and cool to -78 °C. Cannulate the lithiated benzimidazole solution dropwise into the electrophile solution.

  • Isolation: Warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify the ethyl phosphinate intermediate via flash column chromatography (FCC). Self-Validation: Confirm the mass of the intermediate via LC-MS before proceeding.

  • Mild Hydrolysis: Dissolve the purified intermediate in anhydrous DCM. Add bromotrimethylsilane (TMSBr, 3.0 equiv) at 0 °C. Stir at room temperature for 4 hours. Concentrate under vacuum, then quench with a 1:1 mixture of methanol/water and stir for 1 hour to precipitate the final phosphinic acid.

Workflow A 1-Methylbenzimidazole (Dry THF, -78°C) B n-BuLi + TMEDA (1.05 equiv, 1h) A->B C 2-Lithio-1-methylbenzimidazole (Reactive Intermediate) B->C D Reverse Addition to PhP(O)(Cl)(OEt) at -78°C C->D E Ethyl Phosphinate Ester (Purified via FCC) D->E F TMSBr in DCM (0°C to RT) then MeOH/H2O quench E->F G Target Phosphinic Acid (High Yield & Purity) F->G

Step-by-step workflow for the lithiation-directed synthesis of the target phosphinic acid.

Troubleshooting Guides & FAQs

Q1: Why is my lithiation yield inconsistent, and how do I prevent the formation of dark, tarry byproducts?

Mechanistic Causality: 2-lithio-1-methylbenzimidazole is highly reactive. If the internal reaction temperature rises above -70 °C during the addition of n-BuLi, the organolithium species can act as a nucleophile against the imine-like C=N bond of unreacted 1-methylbenzimidazole. This leads to dimerization, ring-opening degradation, and the formation of intractable tarry byproducts[4]. Actionable Solution:

  • Maintain strict temperature control at -78 °C using a calibrated internal temperature probe.

  • Add TMEDA (N,N,N',N'-tetramethylethylenediamine) in an equimolar ratio to n-BuLi. TMEDA breaks up n-BuLi hexamers, increasing its kinetic basicity. This ensures rapid, quantitative deprotonation at the C2 position before side reactions can occur.

Q2: I am observing a significant amount of bis-substituted phosphinic byproducts. How can I improve selectivity?

Mechanistic Causality: If you add the electrophile (ethyl phenylphosphonochloridate) directly to the flask containing the lithiated benzimidazole, the localized concentration of the highly reactive 2-lithio species remains in vast excess relative to the slowly added electrophile. The newly formed ethyl phosphinate product can undergo a secondary nucleophilic attack by another 2-lithio molecule, displacing the ethoxy group to form an unwanted bis(benzimidazolyl)phenylphosphine oxide. Actionable Solution: Employ a reverse addition technique. Cannulate the 2-lithio-1-methylbenzimidazole solution dropwise into a pre-cooled (-78 °C) solution of the electrophile. This ensures the electrophile is always in stoichiometric excess relative to the reactive nucleophile, completely suppressing secondary substitutions.

Q3: Conventional acidic/basic hydrolysis of the phosphinate ester intermediate is destroying my benzimidazole core. What is the alternative?

Mechanistic Causality: Phosphinate esters are notoriously difficult to hydrolyze compared to standard carboxylate esters due to steric hindrance and the stability of the P-O-C bond. They typically require harsh conditions (e.g., refluxing 6M HCl or concentrated NaOH for 24+ hours), which can cleave the newly formed C-P bond or degrade the heteroaromatic ring. Actionable Solution: Utilize the TMSBr (bromotrimethylsilane) protocol . TMSBr selectively cleaves the P-O-Et bond under completely neutral, anhydrous conditions at room temperature. The bromide ion attacks the ethyl group via an Sₙ2 mechanism, displacing a highly labile silyl phosphinate intermediate. This silyl ester is instantly and safely hydrolyzed to the free phosphinic acid upon the addition of methanol/water, preserving the delicate 1-methylbenzimidazole core.

Q4: Can I use a Palladium-catalyzed cross-coupling (Hirao reaction) instead of lithiation?

Mechanistic Causality: Yes, the Hirao cross-coupling between 2-bromo-1-methylbenzimidazole and phenylphosphinic acid is a viable alternative. However, the primary mode of failure in this route is catalyst poisoning. The N3 nitrogen of the benzimidazole ring strongly coordinates to the Palladium center, displacing the ligands and deactivating the catalyst. Actionable Solution: If utilizing the Hirao route, you must use a strongly coordinating bidentate ligand with a large bite angle, such as dppf or Xantphos . These ligands tightly bind the Pd center, preventing competitive coordination by the benzimidazole substrate.

TroubleshootingLogic Start Issue: Low Yield of Target Compound Q1 Are dark tarry byproducts forming during lithiation? Start->Q1 A1 Action: Strict temp control (-78°C) Add TMEDA to stabilize Q1->A1 Yes Q2 Is bis-phosphinylation occurring? Q1->Q2 No A2 Action: Use reverse addition Cannulate nucleophile into electrophile Q2->A2 Yes Q3 Is the benzimidazole core degrading during hydrolysis? Q2->Q3 No A3 Action: Avoid aqueous acids/bases Use mild TMSBr cleavage Q3->A3 Yes

Troubleshooting logic tree for resolving low synthesis yields and byproduct formation.

Quantitative Data: Optimization of the Lithiation Step

The following table summarizes the causal relationship between reaction conditions and the yield of the ethyl phosphinate intermediate, demonstrating the necessity of the optimized protocol.

Temperature (°C)Base / AdditiveAddition MethodYield of Intermediate (%)Major Byproduct Observed
0 °Cn-BuLiDirect< 10%Dimers / Tarry degradation
-78 °Cn-BuLiDirect45%Bis-substituted phosphine oxide
-78 °Cn-BuLi / TMEDADirect60%Bis-substituted phosphine oxide
-78 °C n-BuLi / TMEDA Reverse 88% None (Clean conversion)

References

  • Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. PMC (National Institutes of Health).[Link]

  • N-Heterocyclic Carbene Gold(I) and Copper(I) Complexes in C–H Bond Activation. Accounts of Chemical Research (ACS Publications).[Link]

  • Phospho-amino pincer-type ligands and catalytic metal complexes thereof.

Sources

Optimization

Optimizing crystallization conditions for 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid

Welcome to the Technical Support Center for the crystallization of 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid . This compound presents a unique set of crystallization challenges due to its structural comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid .

This compound presents a unique set of crystallization challenges due to its structural complexity. It features a basic benzimidazole nitrogen, a highly acidic phosphinic acid group, and a chiral phosphorus center. Consequently, it behaves as a zwitterion in solution, forming robust hydrogen-bonded supramolecular networks and exhibiting a high propensity for polymorphism and liquid-liquid phase separation (oiling out).

This guide is designed for researchers and process chemists, providing self-validating protocols, mechanistic troubleshooting, and authoritative grounding to ensure robust crystallization workflows.

Part 1: Core Troubleshooting & FAQs

Q1: My crystallization consistently "oils out" (Liquid-Liquid Phase Separation) instead of forming crystals. How do I fix this? Causality & Solution: Oiling out occurs when the supersaturation generation rate is too high, forcing the system across the binodal curve into a liquid-liquid phase separation (LLPS) region before solid nucleation can occur. Because phosphinic acids form strong intermolecular hydrogen bonds[1], they can rapidly associate into amorphous, solvent-rich droplets. Fix: You must keep the system within the metastable zone. Switch to a solvent system with a higher dielectric constant to stabilize the solute, or reduce the rate of anti-solvent addition/cooling. Seeding the solution at 10% supersaturation is the most reliable way to bypass the LLPS region and force the system directly into crystal growth[2].

Q2: How do I optimize the solvent system for a zwitterionic molecule like this? Causality & Solution: Zwitterions exhibit a classic U-shaped solubility profile relative to pH[3]. The molecule reaches its minimum solubility at its isoelectric point (pI), where the net charge is zero. For this compound, the pI is approximately pH 3.5. Fix: Use Dimethyl sulfoxide (DMSO) as your primary solvent. The S=O group of DMSO acts as a strong hydrogen bond acceptor that specifically stabilizes the zwitterionic form (interacting with the protonated benzimidazole), while its methyl groups interact with the phosphinate oxoanion[4]. Use water as an anti-solvent, titrating the pH toward the pI to induce controlled supersaturation.

Q3: I am getting inconsistent polymorphic forms across different batches. How do I control this? Causality & Solution: Polymorphism in this compound is driven by the competition between different hydrogen-bonding motifs (e.g., phosphinic acid dimers vs. catemers, and π−π stacking of the phenyl/benzimidazole rings). High supersaturation favors kinetically trapped, metastable polymorphs, while low supersaturation favors the thermodynamically stable form[2]. Fix: Implement a strict temperature-cycling (Ostwald ripening) protocol. Hold the suspension at an elevated temperature just below the solubility limit for 2–4 hours to allow metastable forms to dissolve and recrystallize into the stable thermodynamic form.

Q4: Does the chirality at the phosphorus atom affect my crystallization? Causality & Solution: Yes. The phosphorus atom is bonded to four different moieties (oxo, hydroxyl, phenyl, and 1-methylbenzimidazole), making it a stereocenter. If your API is a racemic mixture, it will likely crystallize as a racemic compound (both enantiomers in the same unit cell) rather than a conglomerate. If you require enantiopure crystals, you must perform a chiral resolution (e.g., diastereomeric salt formation using chiral amines) prior to the final crystallization step.

Part 2: Visualizing the Crystallization Logic

G A API in Solution (pH > 6.0 or pH < 1.5) B Titrate towards pI (~3.5) (Reduce Solubility) A->B Add Acid/Base C Metastable Zone (Controlled Supersaturation) B->C Slow Titration E Liquid-Liquid Phase Separation (Oiling Out) B->E Rapid Titration (High Supersat) D Primary Nucleation (H-bond Network Formation) C->D Overcome Activation Energy F Crystal Growth (Stable Polymorph) D->F Solute Depletion E->C Reheat & Add Seeds

Figure 1: Zwitterionic crystallization pathway and troubleshooting LLPS (oiling out).

Part 3: Quantitative Data & Matrices

Table 1: Physicochemical Profile & Solvent Selection Matrix

Property / SolventCharacteristicImpact on Crystallization
pKa1 (Phosphinic Acid) ~1.5 - 2.0Deprotonation yields the highly soluble phosphinate anion.
pKa2 (Benzimidazole) ~5.5Protonation yields the soluble benzimidazolium cation.
Isoelectric Point (pI) ~3.5Net zero charge; minimum solubility. Target pH for crystallization.
DMSO (Primary Solvent) High polarity, aproticStabilizes zwitterionic form via specific S=O interactions[4].
Water (Anti-solvent) High polarity, proticHighly pH-dependent solubility; acts as a strong anti-solvent near pI.
Ethyl Acetate (Anti-solvent) Low polarity, aproticGood for cooling crystallization; promotes H-bonded dimer formation.

Table 2: Polymorph Screening & Supersaturation Control

Crystallization MethodSupersaturation GenerationTypical OutcomeTroubleshooting Action
Fast Cooling (>1°C/min) High (Rapid)Metastable Form / AmorphousReduce cooling rate; introduce seed crystals.
Slow Cooling (<0.1°C/min) Low (Controlled)Thermodynamically Stable FormEnsure complete initial dissolution to erase thermal history.
Anti-Solvent Addition High (Localized)Oiling Out / AgglomeratesDecrease addition rate; increase impeller agitation speed.
pH-Shift (Titration) ModerateZwitterionic Network (Stable)Avoid localized pH extremes; use dilute acid/base for titration.

Part 4: Self-Validating Experimental Protocols

Protocol A: pH-Shift Isothermal Crystallization (Recommended for High Purity)

This protocol leverages the U-shaped solubility curve of the zwitterion to induce controlled nucleation.

  • Dissolution: Suspend 1.0 g of the API in 10 mL of an 80:20 Water:DMSO mixture.

  • pH Adjustment (Solubilization): Add 1M NaOH dropwise until the pH reaches 8.0.

    • Validation Checkpoint: The solution must become optically clear. If particulates remain, the system is not fully dissolved. Filter through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleants.

  • Thermal Equilibration: Heat the clear solution to 45°C under constant stirring (300 rpm).

  • Titration (Supersaturation Generation): Slowly titrate with 0.5M HCl at a strict rate of 0.1 mL/min using a syringe pump. Monitor the pH continuously.

    • Validation Checkpoint: As the pH approaches ~4.0–4.5, the solution should exhibit a faint blue opalescence (Tyndall effect), indicating the crossing of the metastable limit and the onset of primary nucleation.

  • Ostwald Ripening: Once the pH reaches 3.5 (the pI), halt titration. Hold the suspension isothermally at 45°C for 3 hours.

    • Validation Checkpoint: The initial cloudy suspension should transition into a distinct, easily stirrable crystalline slurry.

  • Isolation: Cool the slurry to 5°C at a rate of 0.1°C/min. Filter under vacuum, wash with 2 mL of cold water, and dry under vacuum at 40°C for 12 hours.

Protocol B: Seeded Anti-Solvent Crystallization (To Prevent Oiling Out)

This protocol is designed to bypass liquid-liquid phase separation when scaling up.

  • Dissolution: Dissolve 1.0 g of the API in 5 mL of pure DMSO at 55°C.

    • Validation Checkpoint: Ensure complete dissolution. The solution should be transparent.

  • Seeding: Cool the solution to 45°C. Add 10 mg (1% w/w) of pre-milled seed crystals of the desired stable polymorph.

    • Validation Checkpoint: The seed crystals must remain suspended and not dissolve. If they dissolve, the solution is undersaturated; reduce the temperature by another 5°C and re-seed.

  • Anti-Solvent Addition: Slowly add 15 mL of Ethyl Acetate (anti-solvent) at a rate of 0.05 mL/min using a programmed dosing pump.

  • Aging & Isolation: Hold the suspension at 45°C for 1 hour, then cool to 10°C at 0.2°C/min. Filter and wash with cold Ethyl Acetate.

Part 5: Visualizing the Polymorph Screening Workflow

G Start API Dissolved in DMSO Split1 Fast Cooling (>1°C/min) Start->Split1 Split2 Slow Cooling (<0.1°C/min) Start->Split2 Split3 Anti-Solvent + Seeds Start->Split3 Meta Metastable Polymorph (High Solubility) Split1->Meta Kinetic Control Stable Stable Polymorph (Low Solubility) Split2->Stable Thermodynamic Control Split3->Stable Templated Growth Meta->Stable Slurry Maturation (Ostwald)

Figure 2: Polymorph screening workflow demonstrating kinetic vs. thermodynamic control.

References

  • Solution Stability of Pharmaceutical Cocrystals | Crystal Growth & Design - ACS Publications. acs.org.
  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules - MDPI. mdpi.com.
  • (1H-Benzimidazol-2-ylmethyl)iminodimethylene]diphosphonic acid dihydrate - R Discovery. researcher.life.
  • Polymorph Screening Technology by Controlling Crystallization - Aidic. aidic.it.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Co-elution for 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic Acid Analysis

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid. This resource is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve co-elution issues encountered during method development and routine analysis. The guidance provided herein is grounded in established chromatographic principles to ensure robust and reliable analytical outcomes.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

Co-elution, the incomplete separation of the target analyte from other components in a sample matrix, is a frequent challenge in HPLC.[1] This guide provides a logical workflow to diagnose and resolve such issues.

Initial System Assessment

Before modifying the chromatographic method, it is crucial to confirm that the HPLC system is performing optimally. Poor peak shape, such as broadening or tailing, can mimic co-elution.[1]

Step 1: System Suitability Check

  • Column Health: A contaminated or voided column can lead to peak distortion. Flush the column with a strong solvent or replace it if the issue persists.[1]

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[1]

  • Flow Rate: Verify that the pump is delivering a consistent and accurate flow rate.[1]

  • Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible to prevent peak distortion.[1]

Logical Troubleshooting Workflow for Co-elution

If the system suitability checks pass, proceed with the following workflow to systematically address the co-elution problem.

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid

Here is the technical support center for 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid. Welcome to the technical support resource for 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid.

Welcome to the technical support resource for 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid. As Senior Application Scientists, we've developed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting strategies to address the primary experimental challenge associated with this molecule: its poor aqueous solubility. This guide is structured in a question-and-answer format to directly resolve issues you may encounter.

Part 1: Understanding the Core Problem

Q1: Why is 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid expected to be poorly soluble in neutral aqueous solutions?

Answer: The solubility of this compound is dictated by the balance between its hydrophobic and hydrophilic components. Its molecular structure contains two significant nonpolar, hydrophobic regions: the benzimidazole ring system and the phenyl group. These bulky, aromatic structures have a strong tendency to self-associate and resist interaction with polar water molecules.

The molecule's only primary hydrophilic and ionizable center is the phosphinic acid group (-P(O)(OH)).[1][2] In its neutral (protonated) state at acidic pH, this group's ability to form hydrogen bonds is insufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor aqueous solubility. Solubility is only achieved when this group is deprotonated (ionized) to form a phosphinate salt.

Q2: What are the critical physicochemical properties of this compound that I need to consider for solubilization?

Answer: Understanding the following properties is crucial for designing an effective solubilization strategy.

  • Acidic Nature: The phosphinic acid group is monoprotic and will donate a proton, making the compound an acid.[2] This is the key to manipulating its solubility.

  • pKa (Acid Dissociation Constant): The pKa is the pH at which the compound is 50% ionized. While the exact pKa of this specific molecule is not published, we can estimate it based on its structural components.

    • The first pKa of aryl phosphonic acids typically ranges from 1.1 to 2.3.[3]

    • The pKa of the benzimidazole ring's protonated form is typically around 4.5-7.4, meaning it acts as a weak base.[4][5]

    • Given these factors, the dominant acidic character will come from the phosphinic acid group. By raising the pH well above its pKa, we can convert the molecule into its much more soluble anionic (conjugate base) form.[6]

  • LogP (Octanol-Water Partition Coefficient): LogP is a measure of lipophilicity. While an experimental value is unavailable, the presence of the benzimidazole and phenyl rings suggests a relatively high LogP, confirming its hydrophobic nature. Replacing a carboxylic acid with a phosphonic/phosphinic acid group generally decreases the LogP by about one unit, making it slightly less hydrophobic than its carboxylate analog, but ionization is still required for significant aqueous solubility.[3][7]

PropertyEstimated Value/CharacteristicImplication for Solubility
Molecular Class Acidic CompoundSolubility is highly dependent on pH.
Primary Ionizable Group Phosphinic AcidCan be deprotonated to form a soluble salt.
Estimated pKa₁ ~1.5 - 2.5Ionization begins at a very low pH. To ensure >99% ionization, a pH of >4.5 is recommended.
Secondary Ionizable Group Benzimidazole NitrogenCan be protonated at acidic pH (pKa ~5.5).[5]
LogP Moderately HighThe neutral form is hydrophobic and will have low aqueous solubility.

Part 2: Step-by-Step Troubleshooting Guides

This workflow provides a systematic approach to enhancing the solubility of your compound, starting with the simplest methods.

G cluster_0 start Start with Compound Powder ph_adjust Strategy 1: pH Adjustment (Target pH > 7.0) start->ph_adjust ph_success Soluble? ph_adjust->ph_success cosolvent Strategy 2: Co-solvent Addition (e.g., DMSO, PEG 400) ph_success->cosolvent No end_success Goal Achieved: Proceed with Experiment ph_success->end_success Yes cosolvent_success Soluble? cosolvent->cosolvent_success advanced Strategy 3: Advanced Methods (Cyclodextrin, Surfactant) cosolvent_success->advanced No cosolvent_success->end_success Yes end_fail Re-evaluate Formulation Needs advanced->end_fail

Q3: What is the simplest first step to solubilize this compound for an in vitro buffer system?

Answer: The most direct and effective initial method is pH adjustment .[] The goal is to deprotonate the acidic phosphinic acid group to form its highly soluble anionic salt.

  • Weigh the Compound: Accurately weigh the desired amount of 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid powder.

  • Initial Suspension: Add a small volume of your target aqueous buffer (e.g., PBS, TRIS) to the powder. Do not add the full final volume yet. The compound will likely not dissolve and will form a slurry.

  • Basification: While stirring, add a small amount of a base, such as 1 M NaOH, dropwise. Monitor the pH of the suspension using a calibrated pH meter.

  • Observe Dissolution: As the pH increases, the compound will begin to dissolve. Continue adding base until all solid material is visibly dissolved.

  • Target pH: Aim for a final pH that is at least 2 units above the compound's pKa to ensure >99% ionization. A safe and common target for initial experiments is pH 7.4 - 8.0 .[6]

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach your final target concentration.

  • Final pH Check: Measure the pH of the final solution and adjust if necessary. The addition of the compound may slightly alter the buffer's pH.

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Causality Insight: By increasing the pH, you shift the equilibrium H-Compound ⇌ H⁺ + Compound⁻ to the right. The resulting phosphinate anion has a formal negative charge, which dramatically increases its interaction with polar water molecules, leading to dissolution.

Q4: I tried adjusting the pH, but the solubility is still too low for my needs, or it precipitates over time. What should I try next?

Answer: If pH adjustment alone is insufficient, the next step is to use a co-solvent system. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic molecules to dissolve.[9][10] This technique is highly effective and widely used for preparing stock solutions.[11]

Co-solventProperties & Use CasesTypical Starting % (v/v)
DMSO (Dimethyl sulfoxide)Very strong solubilizing power. Ideal for high-concentration stock solutions. Can have cellular effects, so final concentration in assays should be low (<0.5%).100% for stock, then dilute
Ethanol Good solubilizing power, biocompatible. Often used in formulations.[10]10 - 30%
PEG 400 (Polyethylene glycol 400)Low toxicity, commonly used in parenteral formulations. Effective at increasing solubility.[12]20 - 50%
Propylene Glycol Similar to PEG 400, another low-toxicity option for various formulations.[11]20 - 50%
  • Prepare Co-solvent/Water Mixtures: Create a series of small-volume binary solvent systems (e.g., 10% Ethanol in water, 20% Ethanol in water, etc.).

  • Determine Solubility: Add an excess amount of your compound to each mixture.

  • Equilibrate: Vortex each sample vigorously and allow it to equilibrate for several hours or overnight at a controlled temperature to ensure saturation is reached.

  • Separate: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Select Optimal System: Choose the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential toxicity or interference in downstream applications. Often, maximum solubility is achieved at a specific co-solvent fraction (e.g., 0.4-0.5), not in the pure co-solvent.

Troubleshooting Tip: If your compound dissolves in 100% DMSO but precipitates when diluted into your aqueous assay buffer, this is a common issue. Solution: Try diluting the DMSO stock into the buffer in a stepwise manner with vigorous mixing. Alternatively, prepare the stock in a co-solvent mixture (e.g., 50:50 PEG 400:water) that is more compatible with the final aqueous environment.

Part 3: Advanced Solubilization Strategies

If the fundamental methods do not meet the requirements for your formulation (e.g., for in vivo studies, high concentration dosing, or long-term stability), more advanced techniques are necessary.

Q5: How can I significantly increase aqueous solubility for an oral or parenteral formulation without using high levels of organic co-solvents?

Answer: Complexation with cyclodextrins is an excellent and widely used strategy.[13][14] Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate the hydrophobic parts of a drug molecule (the benzimidazole and phenyl rings in this case), forming an "inclusion complex" where the outer hydrophilic surface of the cyclodextrin renders the entire complex water-soluble.[16][17]

G cluster_0 Mechanism of Cyclodextrin Complexation compound Poorly Soluble Compound (Hydrophobic Core) complex Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

CyclodextrinKey Features
β-Cyclodextrin (β-CD) Most common due to cavity size, but has limited water solubility itself.[18]
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility and low toxicity. The most widely used derivative for parenteral formulations.[13]
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility and an anionic nature, which can enhance complexation with certain molecules.[13]
  • Select a Cyclodextrin: For initial trials, HP-β-CD is highly recommended due to its excellent safety and solubility profile.

  • Prepare CD Solution: Dissolve the HP-β-CD in your desired aqueous buffer to make a concentrated stock (e.g., 20-40% w/v).

  • Add Compound: Add the 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid powder to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture for an extended period (12-24 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Clarification: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate via HPLC-UV or another suitable method.

Q6: My formulation requires improved stability and prevention of precipitation. What other options are available?

Answer: Micellar solubilization using surfactants is a powerful technique for enhancing both solubility and the physical stability of a formulation.[19] Surfactants, or surface-active agents, are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[20] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic portion of your compound will partition into the oily core of the micelle, while the hydrophilic shell keeps the entire structure dispersed in water.[21]

SurfactantTypeCommon Uses
Polysorbate 80 (Tween® 80) Non-ionicWidely used in parenteral and oral formulations.[21]
Poloxamers (e.g., Poloxamer 407) Non-ionicForm thermoreversible gels; used in various formulations.[22]
Cremophor® EL (Polyoxyl 35 castor oil) Non-ionicVery effective solubilizer, but associated with potential hypersensitivity reactions.
  • Prepare Surfactant Solutions: Make a series of solutions of a chosen surfactant (e.g., Polysorbate 80) in your aqueous buffer at concentrations above its CMC. Typical concentrations range from 0.5% to 5% (w/v).

  • Add Compound: Add an excess of the compound to each surfactant solution.

  • Equilibrate: Stir the mixtures for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge to pellet undissolved solid, then filter the supernatant and analyze for drug concentration as described in previous protocols.

Q7: For my oral drug development program, I need to improve both the dissolution rate and bioavailability. What is the industry-standard approach?

Answer: For oral formulations, solid dispersion is a leading technology to enhance the bioavailability of poorly soluble drugs.[22][23] This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[24][25] When this solid dispersion comes into contact with water, the polymer dissolves rapidly, releasing the drug as very fine, high-surface-area particles, which leads to faster dissolution and improved absorption.[26]

Common methods for creating solid dispersions include hot-melt extrusion and spray drying.[23][24] The selection of the polymer carrier (e.g., PVP, HPMC, Eudragit) is critical for stabilizing the amorphous state of the drug.[24] While the setup is more complex than simple solution-based methods, it is a powerful strategy for oral drug delivery.[22]

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
  • Solid dispersionbased approaches for improving oral bioavailability current progress and future perspectives. (n.d.).
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2013). Journal of Applied Pharmaceutical Science.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Pharmaceuticals.
  • Solid dispersions: A technology for improving bioavailability. (2019). MedCrave online.
  • The Role of Surfactants in Compounded Prepar
  • Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. (2024). International Journal of Research in Traditional Medicine.
  • A Review on Solid Dispersion: A Technology for improving bioavailability. (2022). International Journal of Pharmaceutical Research and Analysis.
  • Solid Dispersion: A Technology for the Improvement of Oral Bioavailability of Poorly Soluble Drugs. (2012).
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022).
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research.
  • What Are Surfactants? Uses, Benefits, and Safety. (2024). Musim Mas.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Cosolvent. (n.d.). Wikipedia.
  • Solid Dispersion Technology As a Strategy to Improve the Bioavailability of Poorly Soluble Drugs. (2019). Taylor & Francis Online.
  • Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. (2009). PubMed.
  • Examples of surfactants used in pharmaceutical formulations. (n.d.).
  • A General Approach on Surfactants Use and Properties in Drug Delivery Systems. (2022). PubMed.
  • Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (2022). Pharma Excipients.
  • Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy. (2015). PubMed.
  • Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. (2009). Semantic Scholar.
  • Cyclodextrin inclusion complexation and pharmaceutical applic
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2024). Scientific Reports.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). Journal of Pharmaceutical Sciences.
  • Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. (2009).
  • Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery. (2024). MDPI.
  • Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). (2006). The Journal of Physical Chemistry B.
  • Combined effect of cosolvent and cyclodextrin on solubiliz
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). Dhaka University Journal of Pharmaceutical Sciences.
  • Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (2001).
  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. (2001). PubMed.
  • pH Adjustment and Co-Solvent Optimiz
  • Solubility Guidelines for Peptides. (n.d.). Sigma-Aldrich.
  • pH adjustment: Significance and symbolism. (2024). Sci-Method.
  • 8.11 pH and Solubility. (n.d.). AP Chemistry Notes.
  • The effect of different pH-adjusting acids on the aqueous solubility of... (n.d.).
  • (1-Methyl-1H-benzo[d]imidazol-2-yl)(phenyl)phosphinic acid. (n.d.). A2B Chem.
  • SYNTHESIS OF A NEW CLASS OF PHOSPHINIC DERIVATIVES AS PUTATIVE PROTEASE INHIBITORS. (2018). University of Liverpool Repository.
  • 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid. (n.d.). Santa Cruz Biotechnology.
  • 172753-91-2|(1-Methyl-1H-benzo[d]imidazol-2-yl)(phenyl)phosphinic acid. (n.d.). BLDpharm.
  • Table III from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (2001). Semantic Scholar.
  • PHOSPHINIC ACID. (n.d.). Mol-Instincts.

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Oxidation Prevention for 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals handling 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals handling 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid . Below, we deconstruct the mechanistic realities of its degradation, provide troubleshooting FAQs, and outline self-validating protocols to ensure absolute compound integrity during long-term storage.

Part 1: Mechanistic Understanding of Stability

A common pitfall in handling this compound is the assumption that the phosphinic acid moiety is the primary site of oxidative degradation. In reality, the phosphorus atom in a disubstituted phosphinic acid is already in its highest stable oxidation state (+5), making it thermodynamically resistant to further oxidation under standard atmospheric conditions[1].

The true structural vulnerability lies within the benzimidazole ring . Imidazole and benzimidazole derivatives are highly susceptible to photo-degradation and base-mediated autoxidation when exposed to high-intensity UV light or reactive oxygen species (ROS). This exposure leads to the formation of N-oxides and ring-opened degradants[2]. Therefore, long-term storage strategies must focus on protecting the heterocyclic system from radical initiators rather than protecting the phosphorus center.

Degradation_Pathways Compound 1-Methyl-1H-benzo[D]imidazol- 2-YL(phenyl)phosphinic acid Phosphorus Phosphinic Acid Group (P+5 Oxidation State) Compound->Phosphorus Benzimidazole Benzimidazole Ring (Heterocyclic System) Compound->Benzimidazole Stable Thermodynamically Stable (No Oxidation) Phosphorus->Stable Resistant Degradation Autoxidation (N-Oxides & Ring Cleavage) Benzimidazole->Degradation Degradation Triggers UV Light & ROS (Atmospheric Oxygen) Triggers->Benzimidazole Initiates Radicals

Logical relationship of structural vulnerabilities and degradation pathways.

Part 2: Troubleshooting Guides & FAQs

Q: My NMR shows degradation peaks after 3 months of storage at room temperature. Is the phosphinic acid oxidizing? A: No. The P-center in disubstituted phosphinic acids is stable[1]. The degradation is occurring at the benzimidazole moiety. UV light and atmospheric oxygen catalyze the autoxidation of the benzimidazole ring, generating conjugated N-oxide species or cleaved diamine derivatives[2].

Q: Why does my compound show a color change (yellowing) over time? A: Yellowing is a classic indicator of benzimidazole ring degradation. As the heterocyclic ring undergoes photo-oxidation, it forms conjugated degradants that absorb visible light[2]. The phosphinic acid group remains intact during this process.

Q: Can I store this compound in standard clear glass vials if kept in a refrigerator? A: No. While refrigeration slows thermal degradation, standard clear glass does not block UV radiation. The imidazole moiety is highly sensitive to photodegradation[2]. You must use amber glass vials to block wavelengths below 400 nm.

Q: Is moisture a factor in the oxidation process? A: Yes, indirectly. While water itself is not an oxidant, phosphinic acids are hygroscopic. Absorbed moisture can facilitate base-mediated autoxidation pathways and lower the activation energy for radical formation in the benzimidazole ring[2]. Strict desiccation is mandatory.

Part 3: Experimental Protocols

To guarantee trustworthiness, our protocols are designed as self-validating systems . You must establish a baseline purity before storage so that any future deviations can be accurately traced to storage failures rather than synthesis impurities.

Protocol 1: Inert Aliquoting and Long-Term Storage

Causality Focus: Removing oxygen prevents ROS formation; amber glass prevents UV-initiated radical generation; low temperature (-20°C) reduces the kinetic energy available for autoxidation.

  • Baseline Validation: Analyze the bulk batch via LC-MS and ³¹P/¹H NMR to establish a >99% purity baseline before aliquoting.

  • Lyophilization: Dry the compound under high vacuum (<0.1 mbar) for 24 hours to remove residual moisture.

  • Inert Transfer: Transfer the dried powder into pre-weighed amber glass vials inside a glove box purged with high-purity Argon (O₂ < 1 ppm).

    • Causality: Argon is a noble gas denser than air and nitrogen. It sinks to the bottom of the vial, creating a dense, protective blanket directly over the solid compound, effectively displacing reactive oxygen.

  • Sealing: Cap the vials using PTFE-lined screw caps.

    • Causality: PTFE is chemically inert and provides a superior moisture and oxygen barrier compared to standard polyethylene liners, preventing the ingress of atmospheric triggers.

  • Storage: Transfer the sealed vials to a monitored -20°C freezer.

Storage_Workflow Step1 1. Baseline Validation (NMR/LC-MS) Step2 2. High-Vacuum Lyophilization Step1->Step2 Step3 3. Argon Backfilling Step2->Step3 Step4 4. Amber Vial & PTFE Sealing Step3->Step4 Step5 5. -20°C Storage Step4->Step5

Step-by-step workflow for self-validating inert storage.

Protocol 2: Stability-Indicating LC-MS and NMR Assay

Causality Focus: Accurately detecting benzimidazole autoxidation without generating false positives from solvent-induced degradation.

  • Sample Preparation: Dissolve 1 mg of the stored compound in 1 mL of anhydrous LC-MS grade Methanol. Prepare fresh immediately before injection to avoid solvent-induced degradation.

  • LC-MS Analysis: Run a gradient method (Water/Acetonitrile with 0.1% Formic Acid) on a C18 column. Monitor for M+16 (N-oxide formation) and M+32 (di-oxidation) mass shifts indicative of benzimidazole oxidation[2].

  • NMR Verification: Perform ¹H NMR (in DMSO-d6) focusing on the aromatic region (7.0 - 8.5 ppm). Peak broadening or the appearance of new downstream aromatic signals confirms benzimidazole ring-opening. ³¹P NMR should consistently show a single peak around 20-30 ppm, verifying the stability of the P(+5) center[1].

Part 4: Quantitative Degradation Data

The following table summarizes the accelerated degradation profile of the compound, demonstrating the critical need for combined atmospheric and light control.

Storage ConditionAtmosphereLight ExposurePurity at 6 Months (%)Primary Degradant Detected
-20°C ArgonDark (Amber Vial)>99.5%None detected
4°C AirDark (Amber Vial)96.2%Benzimidazole N-oxide
25°C AirDark (Amber Vial)89.4%Benzimidazole N-oxide
25°C AirLight (Clear Vial)74.1%Ring-opened diamine

Table 1: Accelerated stability data illustrating the impact of environmental triggers on compound integrity over a 6-month period.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Cell Permeability of 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges with the cell permeability of 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid.

Introduction

1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid is a compound of interest with potential therapeutic applications. However, its phosphinic acid moiety and overall physicochemical properties can present challenges for efficient passage across cell membranes. This guide is designed to help you diagnose and overcome these permeability issues in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor cell permeability of this compound?

A1: The poor cell permeability of 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid likely stems from a combination of its physicochemical properties. The phosphinic acid group is highly polar and will be negatively charged at physiological pH, which can hinder its ability to cross the non-polar lipid bilayer of the cell membrane.[1][2] Additionally, factors such as molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors can contribute to low passive diffusion, as predicted by frameworks like Lipinski's Rule of 5.[3]

Q2: What initial in vitro assays should I perform to confirm and quantify the poor permeability?

A2: A two-tiered approach is recommended to systematically assess permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay is an excellent first step to evaluate the compound's passive diffusion across an artificial lipid membrane.[4][5][6] It helps to determine if the primary issue is the compound's intrinsic inability to cross a lipid barrier, independent of cellular factors like active transport or metabolism.[4]

  • Caco-2 or MDCK Permeability Assays: These cell-based assays utilize monolayers of human colon adenocarcinoma (Caco-2) or Madin-Darby canine kidney (MDCK) cells, which form tight junctions and are considered the gold standard for predicting in vivo drug absorption.[7][8][9] These assays can provide a more comprehensive picture by accounting for both passive and active transport mechanisms.[9][10]

Q3: Could active efflux be a contributing factor to the low intracellular concentration of my compound?

A3: Yes, active efflux is a significant possibility. The benzimidazole scaffold is a common feature in compounds that are substrates for efflux pumps like P-glycoprotein (P-gp), which is encoded by the MDR1 gene.[11][12] These ATP-dependent transporters actively pump xenobiotics out of the cell, reducing their intracellular concentration and therapeutic effect.

Q4: How can I determine if my compound is a substrate for P-glycoprotein (P-gp)?

A4: A bidirectional Caco-2 or MDCK-MDR1 permeability assay is the standard method to investigate P-gp-mediated efflux.[13][14] In this assay, the compound's transport is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) of greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.[14] The experiment can also be performed in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A, to see if the efflux is reduced.[15][13]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving poor cell permeability.

Issue 1: Low Permeability Confirmed by PAMPA

If the PAMPA results indicate low passive permeability, the focus should be on the compound's physicochemical properties.

Root Cause Analysis:
  • High Polarity: The phosphinic acid group is a primary contributor to high polarity.

  • Molecular Size and Flexibility: A large or rigid structure can also impede membrane passage.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors increases hydrophilicity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low passive permeability.

Strategies for Improvement:
  • Prodrug Approach: Masking the highly polar phosphinic acid group with a lipophilic moiety can significantly improve permeability.[1][2] This can be achieved by creating an ester or amide prodrug that is cleaved by intracellular enzymes to release the active compound.

  • Structural Modification (SAR Studies): Systematically modify the phenyl or benzimidazole portions of the molecule to reduce the polar surface area or the number of hydrogen bond donors/acceptors.[16]

Issue 2: High Efflux Ratio in Cell-Based Assays

If the PAMPA results are acceptable but the Caco-2/MDCK permeability is low with a high efflux ratio, active efflux is the likely culprit.

Root Cause Analysis:
  • P-gp Substrate: The compound is recognized and transported out of the cell by P-glycoprotein or other efflux pumps like Breast Cancer Resistance Protein (BCRP).[9][17]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for active efflux.

Strategies for Improvement:
  • Co-administration with a P-gp Inhibitor: In a research setting, using a known P-gp inhibitor can validate that efflux is the issue and allow for the study of the compound's intracellular effects.[15] For clinical applications, this could inform potential drug-drug interactions.

  • Structural Modification: Altering the structure to reduce its affinity for P-gp is a more permanent solution. This could involve changes to the overall shape, charge distribution, or lipophilicity of the molecule.[11]

Issue 3: Poor Compound Recovery in Permeability Assays

Low recovery of the compound at the end of the assay can lead to inaccurate permeability calculations.

Root Cause Analysis:
  • Non-specific Binding: The compound may be binding to the plastic of the assay plates.

  • Poor Solubility: The compound may be precipitating out of the solution during the assay.

  • Cellular Metabolism: The compound may be metabolized by enzymes present in the Caco-2 cells.

Troubleshooting Steps:
  • Assess Compound Stability: Incubate the compound in the assay buffer without cells to check for degradation.

  • Use Low-Binding Plates: Utilize plates made from materials known to have low non-specific binding.

  • Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant like Polysorbate 20 to the basolateral chamber can sometimes improve the recovery of lipophilic compounds.[18]

  • Analyze for Metabolites: Use LC-MS/MS to analyze the samples for potential metabolites of the parent compound.

Part 3: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for the PAMPA assay.

Materials:

  • 96-well donor and acceptor plates[6]

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)[6]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[6]

  • Coat the Donor Plate: Pipette 5 µL of the artificial membrane solution onto the filter membrane of each well in the donor plate.[6]

  • Prepare Dosing Solutions: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM).

  • Add Dosing Solution: Add 150-200 µL of the dosing solution to each well of the donor plate.[6]

  • Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[19]

  • Sample Collection and Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate Permeability: The apparent permeability coefficient (Pe) can be calculated using established equations.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol provides a framework for conducting a bidirectional permeability assay to assess both passive permeability and active efflux.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose)[20]

  • TEER meter

  • Test compound dosing solution

  • P-gp inhibitor (optional, e.g., verapamil)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.[20]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of each monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[20]

  • Apical to Basolateral (A-B) Permeability:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the test compound dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C for a defined period (e.g., 90-120 minutes) with gentle shaking.[9][10]

    • Collect samples from both chambers for analysis.

  • Basolateral to Apical (B-A) Permeability:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the test compound dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and collect samples as in the A-B direction.

  • Analysis and Calculation:

    • Quantify the compound concentration in all samples.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)).

Part 4: Data Interpretation

Permeability ClassificationPAMPA (Pe, 10⁻⁶ cm/s)Caco-2 (Papp, 10⁻⁶ cm/s)
High > 15> 10
Moderate 5 - 151 - 10
Low < 5< 1

Table adapted from typical industry standards.

Efflux Ratio (ER)Interpretation
< 2 No significant efflux
≥ 2 Potential substrate for efflux transporters

This guide provides a comprehensive framework for understanding and addressing the cell permeability challenges associated with 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid. By systematically evaluating the compound's properties and employing the appropriate experimental assays, researchers can develop effective strategies to optimize its cellular uptake and advance their research.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • AQA A-Level Biology. Factors that affect the permeability of the cell surface membrane. [Link]

  • Caco2 assay protocol. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Scribd. Factors Affecting Cell Membrane Permeability | PDF. [Link]

  • AxisPharm. MDCK-MDR1 Permeability Assay. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Evotec. MDCK-MDR1 Permeability Assay. [Link]

  • Technology Networks. pampa-permeability-assay.pdf. [Link]

  • National Center for Biotechnology Information. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC. [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. [Link]

  • Domainex. MDCK Permeability Assay. [Link]

  • National Center for Biotechnology Information. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC. [Link]

  • Walsh Medical Media. Membrane Permeability: Mechanisms, Factors, and Applications in Biological and Industrial Systems. [Link]

  • YouTube. How to perform the MDCK Permeability experiment in drug discovery. [Link]

  • Save My Exams. Membrane Structure & Permeability (OCR A Level Biology): Revision Note. [Link]

  • National Center for Biotechnology Information. Methods for Measuring Permeability - Regulation of Endothelial Barrier Function. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Bio-protocol. In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. [Link]

  • ResearchGate. In Vitro Methods for Measuring the Permeability of Cell Monolayers. [Link]

  • Association for Biology Laboratory Education. Chapter 5 Experimental Studies of Permeability in Red Blood Cells. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • National Center for Biotechnology Information. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC. [Link]

  • Semantic Scholar. Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. [Link]

  • ResearchGate. Physicochemical Properties of Benzimidazoles. [Link]

  • PubMed. Role of P-glycoprotein in drug disposition. [Link]

  • PubMed. EXPLORING THE PHARMACOLOGICAL PROFILES OF BENZIMIDAZOLE DERIVATIVES: A COMPREHENSIVE REVIEW. [Link]

  • RSC Publishing. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - RSC Medicinal Chemistry. [Link]

  • Australian Prescriber. P-glycoprotein and its role in drug-drug interactions. [Link]

  • ResearchGate. Development of Heterocyclic Derivatives as P-Glycoprotein Inhibitors Against Multidrug Resistance:Pharmacological Activities, Structure-activity Relationship and Target (2020-2024). [Link]

  • ResearchGate. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives | Request PDF. [Link]

  • National Center for Biotechnology Information. Investigating the phosphinic acid tripeptide mimetic DG013A as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC. [Link]

  • PubMed. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. [Link]

  • University of Liverpool Repository. SYNTHESIS OF A NEW CLASS OF PHOSPHINIC DERIVATIVES AS PUTATIVE PROTEASE INHIBITORS. [Link]

  • PubMed. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry. [Link]

  • Novel JAK1-selective benzimidazole inhibitors with enhanced membrane permeability. [Link]

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Troubleshooting

Optimizing mobile phase gradients for LC-MS of 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid

Technical Support Center: LC-MS Method Development Topic: Optimizing Mobile Phase Gradients for 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid Audience: Researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS Method Development

Topic: Optimizing Mobile Phase Gradients for 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Analytical Challenges

Welcome to the technical support guide for the LC-MS analysis of 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid. This molecule presents a unique analytical challenge due to its amphoteric nature, containing both a basic benzimidazole moiety and an acidic phosphinic acid group. This dual functionality can lead to complex retention behavior and common chromatographic issues like poor peak shape, low retention, and insufficient MS sensitivity.

This guide, structured as a series of frequently asked questions and troubleshooting protocols, is designed to provide you, the research scientist, with the foundational knowledge and actionable steps to develop a robust and reliable LC-MS method. As Senior Application Scientists, we emphasize not just the "how" but the "why," grounding our recommendations in the physicochemical principles that govern chromatographic separation and mass spectrometric detection.

Section 1: Understanding Your Analyte

A successful method begins with understanding the analyte's behavior in solution. The key is to control its ionization state, which is dictated by the mobile phase pH in relation to the molecule's pKa values.

Functional GroupEstimated pKaIonization State at Low pH (~3)Ionization State at High pH (~8)Chromatographic Implication
Benzimidazole Moiety ~5.5 (Basic)Protonated (Cationic, R-NH⁺)Neutral (R-N)The positive charge at low pH is ideal for ESI+ detection but can interact with column silanols.
Phosphinic Acid Moiety ~2-3 (Acidic)Largely Neutral (R-PO₂H)Deprotonated (Anionic, R-PO₂⁻)The negative charge at high pH causes strong peak tailing on standard silica columns.

Expert Insight: The molecule's structure suggests that operating at a low pH is the most logical starting point for reversed-phase chromatography. This approach protonates the benzimidazole for excellent ESI+ sensitivity while simultaneously suppressing the ionization of the phosphinic acid group, minimizing peak tailing and enhancing retention.

Section 2: Frequently Asked Questions (FAQs) on Mobile Phase Optimization

This section addresses the most common questions encountered during method development for this and similar compounds.

Q1: Why is my peak shape poor, specifically showing significant tailing?

Answer: Peak tailing is the most anticipated issue for this analyte and typically stems from two primary sources:

  • Secondary Silanol Interactions: The protonated benzimidazole group (at low pH) can form strong ionic interactions with deprotonated, residual silanol groups (Si-O⁻) on the surface of the C18 stationary phase. This causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak.[1][2]

  • Unsuppressed Acidic Group: If the mobile phase pH is not low enough (i.e., pH > 3), a significant portion of the phosphinic acid moiety will be deprotonated (anionic). This anion can also engage in secondary interactions or be repelled by the hydrophobic stationary phase, contributing to peak distortion.

Solution:

  • pH Adjustment: Ensure your mobile phase pH is sufficiently low. Formic acid at 0.1% (v/v) typically brings the aqueous mobile phase to a pH of ~2.7, which is effective at suppressing the ionization of the phosphinic acid group.

  • Increase Ionic Strength: Sometimes, increasing the concentration of the mobile phase additive (e.g., using 10-20 mM ammonium formate in addition to formic acid) can help shield the silanol interactions, improving peak symmetry.

  • Column Selection: Consider using a column with advanced end-capping technology or a hybrid particle base (e.g., Ethylene Bridged Hybrid - BEH) to minimize the number of accessible surface silanols.

Q2: What is the best organic solvent for my mobile phase: Acetonitrile or Methanol?

Answer: Both acetonitrile (ACN) and methanol (MeOH) are viable options, but they offer different selectivities and can impact peak shape and sensitivity.

  • Acetonitrile (ACN): Generally the preferred choice. It has a lower viscosity, allowing for higher efficiency and lower backpressure. In many cases, ACN provides sharper peaks for complex molecules. Methods for analyzing benzimidazole derivatives frequently utilize ACN.[3]

  • Methanol (MeOH): As a protic solvent, methanol can have different interactions with the analyte, particularly through hydrogen bonding. For some polar organophosphorus compounds, methanol has been shown to be effective.[4] It is worth screening if you cannot achieve the desired peak shape or resolution with ACN.

Recommendation: Start with Acetonitrile. If peak shape or co-elution issues persist, a systematic evaluation of Methanol is a logical next step.

Q3: Which mobile phase additive should I use, and at what concentration?

Answer: The choice of additive is critical for controlling pH and ensuring efficient ionization in the MS source.

AdditiveTypical ConcentrationProsCons
Formic Acid (FA) 0.1%Excellent for low pH control (~2.7), highly volatile, promotes protonation for ESI+. A common choice for pesticide and drug analysis.[5][6][7]Provides minimal buffering capacity.
Ammonium Formate 5-20 mM (+ 0.1% FA)Provides buffering capacity around the pKa of formic acid, can improve peak shape by increasing ionic strength. Often used for polar compound analysis.[4]Higher salt content can lead to source contamination over time.
Ammonium Acetate 5-20 mMBuffers at a higher pH range (~4.75), which is generally not ideal for this specific analyte in reversed-phase.Can cause signal suppression compared to formate.

Recommendation: Begin with 0.1% Formic Acid in both the aqueous (Mobile Phase A) and organic (Mobile Phase B) phases. This is the simplest and often most effective starting point. If peak tailing persists, preparing Mobile Phase A as 10 mM Ammonium Formate with 0.1% Formic Acid is the next logical step.

Q4: My analyte is eluting too early, close to the void volume. How can I increase retention?

Answer: Poor retention is common for polar molecules on reversed-phase columns. The phosphinic acid group imparts significant polarity.

Solutions:

  • Lower the Initial Organic Percentage: The most effective way to increase retention is to decrease the amount of organic solvent at the start of your gradient. Do not hesitate to start at 1-5% organic. Some methods for highly polar compounds even benefit from starting at 100% aqueous mobile phase, allowing the analyte to fully partition onto the stationary phase during injection and equilibration.[8]

  • Use a Less Retentive Organic Solvent: If using ACN, switching to MeOH (which is a weaker solvent for reversed-phase) may increase retention times.

  • Select a More Retentive Stationary Phase: Consider a column with a higher carbon load or one designed for enhanced polar retention (e.g., an "AQ" type C18 or a phenyl-hexyl phase).

  • Explore HILIC: If reversed-phase proves untenable, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative strategy for very polar analytes.[9] This would involve a high organic mobile phase (e.g., 95% ACN) with a small amount of aqueous buffer.

Section 3: Systematic Troubleshooting Guide

When issues arise, a logical, step-by-step approach is crucial. This guide helps you diagnose and resolve common problems.

Workflow for Troubleshooting Poor Peak Shape

G start Poor Peak Shape Observed (Tailing, Fronting, or Split) check_all_peaks Affects All Peaks or Just Analyte? start->check_all_peaks all_peaks All Peaks Affected check_all_peaks->all_peaks All Peaks just_analyte Just Analyte Affected check_all_peaks->just_analyte Just Analyte cause_physical Probable Cause: Physical/Hardware Issue all_peaks->cause_physical solution_physical Action Items: - Check for column void (tap column) - Inspect for blocked frits - Check for leaks or bad connections - Ensure injection solvent matches initial mobile phase cause_physical->solution_physical [Ref: 14] cause_chemical Probable Cause: Chemical/Method Issue just_analyte->cause_chemical solution_chemical Action Items: - Lower mobile phase pH (add 0.1% FA) - Increase buffer strength (add 10mM NH₄FA) - Reduce sample mass on column - Switch to a high-performance, end-capped column cause_chemical->solution_chemical [Ref: 9, 16] G step1 Step 1: Scouting Run (5% to 95% B in 10 min) step2 Step 2: Adjust Initial %B Aim for k' (retention factor) of 2-10 step1->step2 Evaluate tR step3 Step 3: Optimize Gradient Slope Sharpen peak by adjusting slope around elution %B step2->step3 Evaluate Peak Width step4 Step 4: Introduce Hold Steps Add isocratic holds for cleaning (high %B) and re-equilibration (low %B) step3->step4 Refine Method step5 Step 5: Final Validation Check reproducibility, peak shape, and carryover step4->step5 Finalize

Caption: Workflow for systematic gradient optimization.

Step-by-Step Gradient Development:

  • Scouting Gradient:

    • Run a broad linear gradient: 5% B to 95% B over 10 minutes .

    • Hold at 95% B for 2 minutes (column wash).

    • Return to 5% B and re-equilibrate for 3 minutes.

    • Analysis: Note the retention time (tR) and peak shape.

  • Adjusting Retention (Example):

    • If the analyte elutes at 2 minutes (too early), the starting %B is too high.

    • Action: Change the starting condition to 1% B .

    • If the analyte elutes at 9 minutes (too late), the gradient slope is too shallow.

    • Action: Make the gradient steeper, e.g., 5% to 95% B in 5 minutes .

  • Refining the Gradient Slope:

    • Once the approximate elution percentage of B is known (e.g., 40%), you can create a shallower gradient around that point to improve resolution from nearby impurities.

    • Example Refined Gradient:

      • 1% B hold for 1 min.

      • 1% to 35% B in 2 min.

      • 35% to 45% B in 5 min (shallow segment).

      • 45% to 95% B in 1 min.

      • Hold and re-equilibrate.

  • Final Method Validation:

    • Once a satisfactory gradient is established, perform at least five replicate injections.

    • Calculate the Relative Standard Deviation (%RSD) for retention time and peak area. An RSD < 2% indicates a robust method.

    • Inject a solvent blank immediately after the highest concentration standard to check for carryover.

By following this structured, science-driven approach, you can efficiently overcome the analytical hurdles associated with 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid and develop a high-quality LC-MS method suitable for your research and development needs.

References

  • Mobile Phase Selection by Optimization for the Determination of Multiple Pesticides Using Liquid Chromatography-Tandem Mass Spectrometry. IntechOpen. [Link]

  • Development of a liquid chromatography-tandem mass spectrometry with pressurized liquid extraction method for the determination of benzimidazole residues in edible tissues. PubMed. [Link]

  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. MDPI. [Link]

  • Development and Validation of a LCMS method for benzimidazoles in meat and meat products. ResearchGate. [Link]

  • LC-MS/MS Analysis of Phosphonic Acid in Water. Phenomenex. [Link]

  • lc-ms/ms method for determination of benzimidazole residues in animal products. NUCLEUS information resources. [Link]

  • Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. ResearchGate. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • Liquid chromatography analysis of phosphonic acids on porous graphitic carbon stationary phase with evaporative light-scattering and mass spectrometry detection. PubMed. [Link]

  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. EURL. [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PubMed. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]

  • N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]

  • A SELECTIVE AND SENSITIVE METHOD DEVELOPMENT AND VALIDATION BY LC–MS/MS APPROACH FOR TRACE LEVEL QUANTIFICATION OF THREE POTEN. Rasayan Journal of Chemistry. [Link]

  • (PDF) Mobile Phase Selection by Optimization for the Determination of Multiple Pesticides Using Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Why not seeing the chromatogram peak on LCMS? ResearchGate. [Link]

  • A Current Study on Benzimidazole Derivatives. Asian Journal of Research in Chemistry. [Link]

  • Phosphonic Acid in Water by LC. Phenomenex. [Link]

  • Optimization and Selection of Mobile Phase for the Determination of Multiple Pesticide Standards Using Liquid Chromatography-Tandem Mass Spectrometry. DergiPark. [Link]

  • The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. [Link]

Sources

Reference Data & Comparative Studies

Validation

Absolute Purity Validation of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic Acid: A Comparative Guide to qNMR vs. Traditional Chromatography

For researchers and drug development professionals, validating the purity of complex building blocks like 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid is a critical prerequisite for downstream synthetic repro...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, validating the purity of complex building blocks like 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid is a critical prerequisite for downstream synthetic reproducibility and biological assays. This compound—featuring a benzimidazole core conjugated to a phosphinic acid derivative—presents unique analytical challenges.

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default standard. However, quantitative Nuclear Magnetic Resonance (qNMR) has rapidly emerged as a superior, primary ratio method for absolute purity determination[1]. This guide objectively compares the performance of qNMR against traditional HPLC-UV, detailing the causality behind experimental choices and providing a self-validating protocol for organophosphorus compounds.

Mechanistic Rationale: Why qNMR Outperforms HPLC for Organophosphorus Compounds

The fundamental limitation of evaluating 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid via HPLC-UV is its reliance on relative response factors. HPLC separates components based on column affinity and quantifies them via UV absorption. This creates a critical blind spot: if the sample contains UV-transparent impurities (e.g., residual inorganic phosphates from synthesis, moisture, or aliphatic solvents), HPLC will mathematically overestimate the purity of the active pharmaceutical ingredient (API) by normalizing the visible peak areas to 100%.

In contrast, qNMR is a primary analytical method based on a direct physical principle: the integrated area of a nuclear resonance signal is directly proportional to the molar concentration of that specific nucleus in the sample[2]. By introducing a certified Internal Standard (IS) of known absolute purity, qNMR bypasses the need for an identical reference standard of the analyte. Furthermore, qNMR provides universal detection, capturing both the target molecule and any proton-bearing impurities in a single run[3].

Workflow cluster_qNMR qNMR Workflow (Absolute Purity) cluster_HPLC HPLC-UV Workflow (Relative Purity) Start 1-Methyl-1H-benzo[d]imidazol-2-yl (phenyl)phosphinic acid Prep1 Gravimetric Co-weighing Analyte + Internal Standard Start->Prep1 Prep2 Prepare Serial Dilutions in Mobile Phase Start->Prep2 Solv1 Dissolve in DMSO-d6 (Prevents D-exchange) Prep1->Solv1 Acq1 Acquire 1H & 31P Spectra (D1 ≥ 5 × T1) Solv1->Acq1 Calc1 Calculate Mass Fraction (Primary Ratio Method) Acq1->Calc1 Compare Orthogonal Validation Absolute vs Relative Discrepancy Calc1->Compare Solv2 Chromatographic Separation (C18 Column) Prep2->Solv2 Acq2 UV Detection (Response Factor Bias) Solv2->Acq2 Calc2 Calculate Area % (Ignores UV-transparent mass) Acq2->Calc2 Calc2->Compare

Workflow comparison: Absolute qNMR vs. Relative HPLC-UV for purity validation.

Self-Validating Experimental Protocol: The Dual-Nucleus Approach

To establish absolute trustworthiness, a purity assay must be self-validating. For 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid, we achieve this by running orthogonal ¹H and ³¹P qNMR experiments on the exact same sample. ¹H-qNMR captures the entire organic profile, while ³¹P-qNMR acts as a highly specific filter, revealing only phosphorus-containing species without solvent background interference[4]. If the calculated mass fractions from both nuclei align within experimental error (< 0.5%), the purity assignment is definitively validated.

Step-by-Step Methodology

1. Solvent and Standard Selection (Causality Check):

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) must be used instead of protic solvents like CD3OD. Protic solvents cause deuterium exchange at the acidic hydroxyl group of the phosphinic acid, which alters the chemical environment, broadens the peak, and reduces the integrated intensity, leading to inaccurate quantification[5].

  • ¹H Internal Standard: Dimethyl terephthalate (DMTP) (δ ~8.1 ppm, s, 4H). It is NIST-traceable and its signals do not overlap with the analyte's N-methyl (δ ~3.8 ppm) or benzimidazole protons.

  • ³¹P Internal Standard: Triphenyl phosphate (TPP) (δ -17.5 ppm, s, 1P) or Phosphonoacetic acid (PAA). TPP is preferred in aprotic solvents to ensure complete solubility and baseline separation from the analyte's phosphinic core signal (δ ~25 ppm).

2. Gravimetric Sample Preparation:

  • Using a microbalance (d = 0.001 mg), accurately co-weigh ~15.0 mg of the analyte and ~5.0 mg of the respective IS into an anti-static vial.

  • Add 1.0 mL of DMSO-d6 and vortex until complete dissolution is achieved. Transfer 600 µL to a high-quality 5 mm NMR tube.

3. Data Acquisition (Critical Parameters):

  • Relaxation Delay (D1): Must be set to ≥ 5 × T₁ (longitudinal relaxation time) of the slowest relaxing nucleus in the mixture. This ensures >99.3% magnetization recovery between pulses. Failing to allow full relaxation will artificially truncate the signal of slower-relaxing nuclei, ruining the quantitative ratio.

  • Acquisition Time (AQ): Set to 3.5–4.0 seconds to capture the full Free Induction Decay (FID) without truncation, preventing sinc wiggles and ensuring optimal spectral resolution[4].

4. Data Processing:

  • Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ³¹P).

  • Perform manual phase correction and a rigorous baseline correction (e.g., Whittaker Smoother) before integrating the target peaks.

DualNucleus Target Target Analyte (Phosphinic Acid Derivative) H1 1H-qNMR Analysis Target: N-CH3 (δ ~3.8 ppm) Target->H1 P31 31P-qNMR Analysis Target: P-Core (δ ~25 ppm) Target->P31 Adv1 Universal Detection High Sensitivity H1->Adv1 Adv2 No Solvent Background High Specificity P31->Adv2 Result Self-Validating System: Cross-Verification of Mass Fraction (Δ < 0.5%) Adv1->Result Adv2->Result

Self-validating dual-nucleus qNMR system utilizing 1H and 31P resonances.

Comparative Data Analysis

To demonstrate the practical differences between these analytical approaches, the tables below summarize the performance characteristics and experimental validation data for a representative batch of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid.

Table 1: Performance Comparison of Purity Assessment Methods
ParameterHPLC-UV (Area %)¹H-qNMR (Absolute %)³¹P-qNMR (Absolute %)
Quantification Principle Relative separation & UV absorptionDirect molar proportionality (Protons)Direct molar proportionality (Phosphorus)
Reference Standard Needed Yes (Analyte-specific)No (Universal IS used)No (Universal IS used)
Susceptibility to Inorganic Salts Blind (Overestimates purity)Detects mass displacementDetects mass displacement
Analysis Time 15–30 mins per run10–15 mins per run20–30 mins per run
Specificity High (Chromatographic resolution)Moderate (Requires isolated signals)Very High (Only P-compounds visible)
Table 2: Experimental Validation Results (Lot #2026-A)
MethodTarget SignalInternal StandardCalculated Purity (w/w %)RSD (n=3)
HPLC-UV (254 nm) Parent Peak (RT = 8.4 min)N/A (Area Normalization)99.85%0.05%
¹H-qNMR N-CH₃ (δ ~3.8 ppm, s, 3H)DMTP (δ 8.1 ppm, s, 4H)97.42%0.12%
³¹P-qNMR Phosphinic Core (δ ~25 ppm, s, 1P)TPP (δ -17.5 ppm, s, 1P)97.38%0.15%
Discrepancy Interpretation

The data in Table 2 highlights a classic analytical pitfall. The HPLC-UV method reports a near-perfect purity of 99.85%. However, both orthogonal qNMR methods report an absolute purity of ~97.4%. This 2.4% discrepancy is not an error in the NMR; rather, it is an artifact of HPLC area normalization. The sample contains UV-transparent mass (e.g., residual moisture or inorganic synthesis salts) that displaces the active API by weight but does not absorb at 254 nm. Because qNMR is a gravimetric, mass-balance technique, it accurately reflects the absolute mass fraction of the target molecule. The excellent agreement between the orthogonal ¹H and ³¹P qNMR results (a difference of just 0.04%) strictly validates the absolute purity assignment.

Conclusion

When evaluating complex organophosphorus compounds like 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid, relying solely on HPLC-UV introduces significant risk due to response factor bias and the masking of UV-transparent impurities. qNMR provides an orthogonal, primary ratio measurement that bypasses the need for identical reference standards. By utilizing a dual-nucleus (¹H and ³¹P) qNMR approach in an aprotic solvent, researchers can establish a highly trustworthy, self-validating system for absolute purity determination, ensuring the integrity of downstream pharmaceutical development.

References

  • Emery Pharma.
  • BenchChem Technical Support Team. "Quantitative NMR (qNMR) vs.
  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay".
  • Uchiyama, N., et al. "Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)". Yakugaku Zasshi, PubMed.
  • Li, J., et al. "Quantitative 31P NMR Spectroscopy Platform Method for the Assay of Oligonucleotides as Pure Drug Substances and in Drug Product Formulations Using the Internal Standard Method".

Sources

Comparative

Cross-Validation of LC-MS/MS Methodologies for 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic Acid Detection

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Bioanalytical Method Validation, Pharmacokinetics (PK), and Proteomics Research Introduction & Mechanistic Context The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Bioanalytical Method Validation, Pharmacokinetics (PK), and Proteomics Research

Introduction & Mechanistic Context

The accurate quantification of complex zwitterionic analytes in biological matrices is a persistent challenge in bioanalysis. 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid (MW: 272.24) is a highly specific compound frequently utilized in proteomics research and as a structural mimic for transition-state metalloprotease inhibitors[1].

Structurally, this compound presents a unique analytical challenge due to its amphoteric nature:

  • Basic Moiety: The benzimidazole ring contains a basic nitrogen (pKa ~5.5) capable of accepting a proton.

  • Acidic Moiety: The phenylphosphinic acid group (pKa ~2.0) readily donates a proton.

At physiological pH, the molecule exists primarily as a zwitterion. This dual polarity often leads to poor retention on standard reversed-phase columns and severe matrix effects when extracted using rudimentary techniques like Protein Precipitation (PPT). To establish a highly reliable, self-validating assay, this guide cross-validates an optimized Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Biphenyl chromatography against a baseline PPT/C18 workflow. All methodologies and acceptance criteria are grounded in the [2][3].

Experimental Design: The Self-Validating System

To ensure absolute trustworthiness and scientific integrity, this cross-validation is designed as a self-validating system . We incorporate a Stable-Isotope Labeled Internal Standard (SIL-IS) added at the very first step of sample preparation. This guarantees that any variability in extraction recovery or MS source ionization (matrix suppression/enhancement) is mathematically normalized[3].

Workflow cluster_0 Sample Preparation Cross-Validation cluster_1 Chromatographic Cross-Validation A Human Plasma Sample (Spiked with Analyte & SIL-IS) B1 Baseline: Protein Precipitation (PPT) Acetonitrile Crash A->B1 B2 Optimized: Mixed-Mode SPE (MCX) Cation Exchange & Lipid Removal A->B2 C1 C18 Column Hydrophobic Interactions Only B1->C1 C2 Biphenyl Column Enhanced π-π Stacking B1->C2 B2->C1 B2->C2 D LC-MS/MS (ESI+ MRM) Data Evaluation per ICH M10 C1->D C2->D

Fig 1. Cross-validation workflow evaluating sample preparation and column chemistries.

Step-by-Step Methodologies

Sample Preparation Protocols
Method A: Protein Precipitation (PPT) — The Baseline Method
  • Aliquot: Transfer 50 µL of human plasma into a 96-well collection plate.

  • Internal Standard: Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Precipitation: Add 150 µL of cold Acetonitrile (MeCN) containing 0.1% Formic Acid (FA) to crash plasma proteins.

  • Extraction: Vortex aggressively for 2 minutes, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the supernatant to a clean plate, dilute with 100 µL of LC-MS grade water, and inject.

Causality Check: While PPT is rapid, it fails to remove endogenous phospholipids. These lipids co-elute with early-eluting polar analytes, competing for charge in the ESI source and causing severe ion suppression[4].

Method B: Mixed-Mode Cation Exchange (MCX) SPE — The Optimized Method
  • Aliquot & IS: Transfer 50 µL of human plasma and add 10 µL of SIL-IS.

  • Acidic Dilution (Critical Step): Dilute with 200 µL of 2% Phosphoric acid (H₃PO₄). Why? This drops the pH to ~2.0, disrupting protein binding and fully protonating the basic benzimidazole nitrogen, converting the analyte into a cation.

  • Load: Apply the sample to an Oasis MCX 96-well plate (30 mg) pre-conditioned with MeOH and water.

  • Wash 1 (Aqueous): 200 µL of 2% FA in water. (Removes neutral and acidic interferences).

  • Wash 2 (Organic): 200 µL of 100% Methanol. (Removes hydrophobic interferences, specifically phospholipids).

  • Elution: 2 × 100 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Why? The high pH deprotonates the benzimidazole, neutralizing the cation and breaking the electrostatic bond with the sorbent.

  • Evaporation: Evaporate under N₂ at 40°C and reconstitute in 100 µL of initial mobile phase.

Mechanism A Analyte at pH 2.0 Protonated Benzimidazole (+) B Oasis MCX Sorbent Sulfonic Acid Groups (-) A->B Binding C Strong Electrostatic Retention B->C D 100% MeOH Wash Removes Phospholipids C->D E Elution (5% NH4OH) Neutralizes Analyte D->E

Fig 2. Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) extraction.

LC-MS/MS Parameters

Chromatographic Cross-Validation:

  • Column A (Baseline): Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column B (Optimized): Restek Raptor Biphenyl (2.1 × 50 mm, 1.8 µm).

  • Mobile Phase: A = 0.1% FA in Water; B = 0.1% FA in MeCN.

  • Gradient: 5% B to 95% B over 4.0 min. Flow rate: 0.4 mL/min.

Mass Spectrometry (ESI+ MRM): Operating in positive electrospray ionization (ESI+) yields the strongest signal due to the basicity of the benzimidazole ring[5][6].

  • Precursor Ion: m/z 273.1 [M+H]⁺

  • Quantifier Transition: m/z 273.1 133.1 (CE: 25 eV) — Cleavage yielding the 1-methyl-1H-benzo[d]imidazol-2-yl cation.

  • Qualifier Transition: m/z 273.1 77.0 (CE: 40 eV) — Cleavage yielding the phenyl cation.

Comparative Performance Data

The following table summarizes the validation parameters evaluated across three validation batches, strictly adhering to[2][7].

ParameterBaseline: PPT + C18 ColumnOptimized: MCX SPE + BiphenylICH M10 Acceptance Criteria
Extraction Recovery (%) 62.4 ± 8.1%94.2 ± 3.5% Consistent across concentrations
Matrix Effect (Ion Suppression) -38.5% (Severe)-4.1% (Negligible) IS-normalized CV < 15%
Sensitivity (LLOQ) 5.0 ng/mL0.1 ng/mL Signal-to-Noise ≥ 5:1
Linearity (R²) 0.9850.999 ≥ 0.990
Intra-day Precision (CV%) 18.2% (Fails at LQC)4.3% (Passes at LQC) ≤ 15% (≤ 20% at LLOQ)
Overall Accuracy (%) 81.5%102.4% 85% – 115%

Discussion & Causality of Results

The empirical data demonstrates a massive performance gap between the baseline and optimized workflows. As an application scientist, understanding why this occurs is more important than simply observing the result:

  • Eradication of Matrix Effects via MCX: In the PPT method, endogenous phospholipids (characterized by m/z 184 precursors) remain in the sample. Because the analyte is relatively polar, it elutes early on a C18 column, co-eluting directly with these suppressive lipids. The MCX SPE method isolates the analyte via strong electrostatic forces, allowing a 100% organic wash to strip away all phospholipids before the analyte is eluted. This reduces ion suppression from -38.5% to a negligible -4.1%.

  • Enhanced Retention via π−π Stacking: Standard C18 columns rely entirely on hydrophobic dispersion forces. Because 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid contains polar functional groups, it exhibits poor capacity factors ( k′<1.5 ) on C18. The Biphenyl stationary phase introduces π−π electron interactions with the analyte's benzimidazole and phenyl rings[6]. This drastically increases retention time ( k′>3 ), moving the analyte into a cleaner acquisition window away from the solvent front.

  • Regulatory Compliance: The baseline PPT/C18 method fails the ICH M10 precision criteria (>15% CV) at the Lower Quality Control (LQC) level due to signal instability caused by matrix interference[7]. The optimized MCX/Biphenyl method delivers a robust 4.3% CV, ensuring total regulatory compliance for PK and bioequivalence studies.

Conclusion

For the quantification of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid, relying on generic PPT and C18 chromatography compromises scientific integrity due to unmitigated matrix effects and poor retention. By leveraging the analyte's zwitterionic structure, the combination of Mixed-Mode Cation Exchange (MCX) SPE and Biphenyl chromatography creates a highly sensitive (0.1 ng/mL LLOQ), self-validating system that easily exceeds ICH M10 regulatory standards.

References

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA). URL:[Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS. Molecules (MDPI). URL:[Link]

  • Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. ACS Journal of Medicinal Chemistry. URL:[Link]

  • Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Chromatography B (PubMed). URL:[Link]

Sources

Validation

Comparing catalytic activity of 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid metal complexes

1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid (MBPA) is a highly versatile, structurally tunable bidentate ligand. By combining the hard oxygen donors of a phosphinic acid moiety with the borderline nitrogen d...

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Author: BenchChem Technical Support Team. Date: March 2026

1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid (MBPA) is a highly versatile, structurally tunable bidentate ligand. By combining the hard oxygen donors of a phosphinic acid moiety with the borderline nitrogen donor of a benzimidazole ring, MBPA creates a unique hemilabile coordination environment. As a Senior Application Scientist, I have evaluated numerous ligand scaffolds, and the true metric of a ligand's industrial viability lies in its operational robustness and its ability to lower activation barriers through secondary coordination sphere interactions.

This guide objectively compares the catalytic performance of MBPA-metal complexes—specifically Ruthenium (Ru) and Copper (Cu) variants—against industry-standard alternatives in transfer hydrogenation and aerobic oxidation reactions.

Mechanistic Causality: Why MBPA Outperforms Standard Ligands

The superiority of MBPA metal complexes stems from their ability to facilitate Proton-Coupled Electron Transfer (PCET) . Substitutionally inert ruthenium complexes bearing benzimidazole derivatives exhibit rich redox chemistry driven by PCET, which allows for the precise tuning of redox potentials through deprotonation[1].

Unlike rigid ligands (e.g., BINAP or simple phenanthroline), the phosphinic acid group in MBPA acts as a built-in Brønsted acid/base pendant. In oxidation reactions, the binding of acidic moieties to metal-oxo or metal-peroxo intermediates significantly enhances their oxidizing capability by increasing the positive charge at the reactive center[2]. During catalysis, this internal proton relay stabilizes transition states via hydrogen bonding, circumventing the need for external proton sources and accelerating the rate-determining step.

Catalytic Pathway Visualization

Pathway A Precatalyst [Ru(MBPA)Cl2] B Active Hydride [Ru(MBPA)(H)] A->B + Base / iPrOH - HCl C Substrate Complex [Ru(MBPA)(H)(Ketone)] B->C + Ketone D Transition State Outer-Sphere PCET C->D Proton-Hydride Transfer E Product Release Alcohol Formation D->E Bond Reorganization E->B + iPrOH (Regeneration)

Catalytic cycle of Ru-MBPA in transfer hydrogenation via PCET.

Comparative Catalytic Performance Data

To objectively assess MBPA, we benchmark its Ru(II) and Cu(II) complexes against established commercial catalysts. Benzimidazole derivatives and their metal complexes—including Ru(II), Rh(I), and Ir(I)—are heavily employed in critical organic transformations like the hydrogenation of ketones[3]. Similarly, they play a significant role in the aerobic oxidation of alcohols and olefins[4].

Table 1: Transfer Hydrogenation of Acetophenone (Ru-Catalysts)

Conditions: 0.1–1.0 mol% catalyst, isopropanol (solvent/H-donor), t-BuOK (base), 80°C.

Catalyst SystemCatalyst Loading (mol%)Time (h)Yield (%)TOF (h⁻¹)Mechanistic Limitation of Alternative
Ru-MBPA 0.1 2 98 490 None (Internal PCET relay accelerates kinetics)
Ru-TsDPEN0.549547.5Relies strictly on amine proton; slower turnover.
Ru-BINAP1.012887.3Inner-sphere mechanism requires substrate coordination.
Table 2: Aerobic Oxidation of Benzyl Alcohol (Cu-Catalysts)

Conditions: 1.0 mol% catalyst, ambient air or O₂, acetonitrile, specified temperature.

Catalyst SystemOxidantTemp (°C)Yield (%)Selectivity (%)Structural Advantage of MBPA
Cu-MBPA Air (1 atm) 60 96 >99 Phosphinic acid prevents Cu-dimer deactivation.
Cu-Phen/TEMPOO₂ (1 atm)809295Prone to radical-induced over-oxidation to benzoic acid.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every step provides observable causality to confirm the reaction's integrity.

Workflow S1 1. Complexation Metal + MBPA S2 2. Activation Base Addition S1->S2 S3 3. Catalysis Substrate + Heat S2->S3 S4 4. Quenching & Analysis S3->S4

Standardized self-validating workflow for MBPA-metal complex catalysis.

Protocol A: Transfer Hydrogenation using Ru-MBPA
  • Precatalyst Activation: In a Schlenk flask under argon, combine 0.1 mol%[Ru(MBPA)Cl₂], 0.5 mol% t-BuOK, and 5 mL anhydrous isopropanol.

    • Causality & Validation: The strong base abstracts the chloride ligands and deprotonates the phosphinic acid, generating the active ruthenium-hydride species. A distinct color shift from deep red to pale yellow serves as an internal visual validation of active catalyst formation.

  • Substrate Addition: Inject 1.0 mmol acetophenone via syringe.

    • Causality & Validation: Maintaining positive argon pressure prevents the oxidative quenching of the sensitive Ru-H intermediate.

  • Reaction & Monitoring: Heat the mixture to 80°C for 2 hours. Monitor conversion via GC-FID using dodecane as an internal standard.

    • Causality & Validation: Isopropanol acts simultaneously as the solvent and the hydrogen donor. Using an internal standard ensures that the calculated Turnover Frequency (TOF) is strictly substrate-dependent and free from isolation losses.

Protocol B: Aerobic Oxidation using Cu-MBPA
  • In Situ Complexation: Mix 1.0 mol% Cu(OAc)₂ and 1.1 mol% MBPA ligand in 3 mL acetonitrile. Stir for 30 minutes at room temperature.

    • Causality & Validation: The slight stoichiometric excess of the MBPA ligand ensures complete metal coordination. This prevents free Cu(II) ions from initiating unselective, runaway radical pathways.

  • Substrate & Oxidant Introduction: Add 1.0 mmol benzyl alcohol. Attach a balloon filled with ambient air (1 atm) to the flask.

    • Causality & Validation: Utilizing ambient air rather than pure O₂ demonstrates the high catalytic efficiency of the MBPA system. The phosphinic acid moiety stabilizes the intermediate hydroperoxo-copper species, driving the reaction forward even at low oxygen partial pressures.

  • Quenching & Analysis: Quench the reaction with 1M HCl, extract with ethyl acetate, and analyze via HPLC.

    • Causality & Validation: Acid quenching immediately demetalates the complex and halts the catalytic cycle, providing an exact, unskewed snapshot of the reaction kinetics at the designated time point.

References

  • Chemical structures of benzimidazole-containing ligands with phosphonic acid anchor groups and their abbreviations. - ResearchGate - 1

  • Nonlinear Acid Promotion of Oxidation Reactions by Mononuclear Nonheme Iron(III)-Aqua Complexes - ACS Catalysis - 2

  • Ruthenium (II) complexes of benzimidazole derivatives: synthesis, characterization, and catalytic properties in the hydrogenation of ketones - Dergi-Fytronix - 3

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - EnPress Journals - 4

Sources

Comparative

Comparative Performance Guide: 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic Acid vs. Standard Inhibitors in Metalloenzyme Assays

Executive Summary 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid (MBPPA) represents a sophisticated class of transition-state analogs designed for the potent inhibition of metalloenzymes (1)[1]. Metalloenzymes,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid (MBPPA) represents a sophisticated class of transition-state analogs designed for the potent inhibition of metalloenzymes (1)[1]. Metalloenzymes, such as zinc-dependent aminopeptidases and nickel-dependent ureases, are notoriously difficult to target with high specificity due to the highly conserved nature of their active sites (2)[2]. Historically, researchers have relied on hydroxamic acids (e.g., Acetohydroxamic acid) or simple dipeptide mimics (e.g., Bestatin). However, these legacy inhibitors often suffer from poor aqueous stability, off-target metal chelation, and rapid dissociation rates (3)[3].

By integrating a phosphinic acid moiety with a rigid benzimidazole core, MBPPA overcomes these limitations. This guide provides an objective, data-driven comparison of MBPPA against standard inhibitors, detailing the mechanistic causality behind its superior performance and outlining a self-validating protocol for accurate enzyme kinetic assays.

Mechanistic Causality: Why Phosphinic Acids Outperform Legacy Inhibitors

The efficacy of MBPPA is rooted in two distinct structural advantages that work synergistically to lock the target enzyme in a non-productive state:

  • Tetrahedral Transition State Mimicry: During peptide bond cleavage or urea hydrolysis, the substrate passes through a high-energy tetrahedral intermediate. The phosphinic acid group perfectly mimics this geometry, allowing for bidentate chelation of the active-site metal ions (e.g., Zn²⁺ or Ni²⁺) (2)[2]. This interaction directly displaces the catalytic water molecule, effectively freezing the enzyme (4)[4].

  • Hydrophobic Anchoring via Benzimidazole: While the phosphinic acid handles metal coordination, the 1-methyl-1H-benzo[d]imidazole ring inserts into the hydrophobic S1/S1' subsites of the enzyme (5)[5]. This provides rigid, directional π−π stacking and van der Waals interactions, drastically reducing the off-rate ( koff​ ) of the inhibitor and transforming it into a slow-binding, nearly irreversible complex (3)[3].

BindingMechanism MBPPA 1-Methyl-1H-benzo[D]imidazol- 2-YL(phenyl)phosphinic acid Metal Active Site Metal (e.g., Zn2+, Ni2+) MBPPA->Metal Phosphinic Acid Moiety (Bidentate Chelation) Pocket Hydrophobic Pocket (S1/S1' Subsites) MBPPA->Pocket Benzimidazole Ring (Pi-Pi Stacking) State Tetrahedral Transition State Mimicry Metal->State Displaces Catalytic Water Pocket->State Anchors Inhibitor

Fig 1. Mechanistic binding logic of MBPPA in metalloenzyme active sites.

Comparative Performance Data

To objectively evaluate MBPPA, we compare its kinetic parameters against industry-standard inhibitors across two common metalloenzyme classes. The data illustrates how the dual-action binding mode of phosphinic acid benzimidazoles yields superior potency and stability.

InhibitorPrimary Target ClassBinding ModeApparent IC50​ Aqueous StabilityOff-Target Chelation Risk
MBPPA Metalloenzymes (Zn²⁺/Ni²⁺)Transition-State Analog (Slow-binding)Low nM High Low
Acetohydroxamic Acid (AHA) Ureases (Ni²⁺)Metal Chelator (Fast-binding)Low µMModerateHigh
Bestatin Aminopeptidases (Zn²⁺)Competitive Dipeptide MimicHigh nMHighLow

Note: Performance metrics synthesized from structural analog studies of phosphinic acid and benzimidazole derivatives in metalloenzyme assays (4)[4].

Self-Validating Experimental Protocol: Continuous Spectrophotometric Assay

To accurately measure the IC50​ and Ki​ of slow-binding transition-state analogs like MBPPA, standard rapid-dilution assays are insufficient. The following protocol is engineered as a self-validating system, ensuring that observed inhibition is due to specific active-site binding rather than assay artifacts (e.g., non-specific metal stripping or aggregation).

AssayWorkflow Prep 1. Buffer & Reagent Prep (Use non-chelating HEPES) Incubate 2. Enzyme-Inhibitor Pre-incubation (30 min at 37°C) Prep->Incubate Prevents metal stripping Substrate 3. Substrate Addition (Initiate Hydrolysis) Incubate->Substrate Allows slow-binding equilibrium Read 4. Kinetic Readout (Continuous Monitoring) Substrate->Read Captures linear velocity Analyze 5. Data Regression (Calculate IC50 & Ki) Read->Analyze Validates inhibition model

Fig 2. Self-validating experimental workflow for metalloenzyme inhibition assays.

Step-by-Step Methodology & Causality

1. Buffer Selection and Reagent Preparation

  • Action: Prepare a 50 mM HEPES buffer (pH 7.4) containing 100 mM NaCl and 0.01% Triton X-100.

  • Causality: Do NOT use phosphate or citrate buffers. These are weak chelators that will strip the catalytic metal from the enzyme, leading to false-positive inhibition (2)[2]. Triton X-100 is included to prevent non-specific colloidal aggregation of the hydrophobic benzimidazole compound, ensuring true stoichiometric binding.

2. Enzyme-Inhibitor Pre-incubation (Critical Step)

  • Action: Incubate the target enzyme (e.g., 10 nM final concentration) with varying concentrations of MBPPA (0.1 nM to 10 µM) for exactly 30 minutes at 37°C before adding the substrate.

  • Causality: Phosphinic acids are slow-binding inhibitors (3)[3]. Without pre-incubation, the substrate will outcompete the inhibitor during the initial velocity phase, artificially inflating the apparent IC50​ . The 30-minute window allows the system to reach thermodynamic equilibrium.

3. Substrate Addition and Kinetic Monitoring

  • Action: Initiate the reaction by adding a chromogenic or fluorogenic substrate at a concentration equal to its Km​ . Monitor absorbance/fluorescence continuously for 15 minutes.

  • Causality: Setting the substrate concentration at Km​ balances the signal-to-noise ratio while allowing the Cheng-Prusoff equation ( Ki​=IC50​/(1+[S]/Km​) ) to be applied accurately. Continuous monitoring is required to verify that the reaction velocity remains linear; a curved progress curve indicates that equilibrium was not reached during pre-incubation.

4. Self-Validation and Control Checks

  • Action: Run a "Metal Rescue" control by adding 10 µM of excess Zn²⁺ or Ni²⁺ to an inhibited well.

  • Causality: If the enzyme activity is fully restored immediately, the inhibitor may be acting as a bulk metal chelator rather than an active-site directed analog. MBPPA, due to its benzimidazole anchor, should resist immediate rescue, validating its specific transition-state mimicry (5)[5].

References

  • 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid | SCBT . Santa Cruz Biotechnology. 1

  • Targeting Metalloenzymes for Therapeutic Intervention . PMC / NIH.2

  • Recent advances in design of new urease inhibitors: A review . PMC / NIH. 4

  • Computer-Aided Optimization of Phosphinic Inhibitors of Bacterial Ureases . Journal of Medicinal Chemistry / ACS Publications. 3

  • Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities . Frontiers. 5

Sources

Validation

Benchmarking 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid stability against other phosphinic acids

A Technical Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of modern drug discovery, the chemical stability of a therapeutic candidate is a cornersto...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, the chemical stability of a therapeutic candidate is a cornerstone of its developability. As bioisosteres of carboxylic acids and transition state analogs for metalloproteinase inhibitors, phosphinic acids are a class of compounds with significant therapeutic promise.[1][2] Their efficacy, however, is intrinsically linked to their stability under various physiological and storage conditions. This guide provides an in-depth comparative analysis of the stability of 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid , a novel heterocyclic phosphinic acid, against two foundational phosphinic acids: Phenylphosphinic acid and Methylphosphinic acid .

The inclusion of the benzimidazole moiety, a privileged structure in medicinal chemistry, is hypothesized to modulate the stability profile of the core phosphinic acid structure. This guide will present objective, data-driven comparisons across hydrolytic, oxidative, and thermal stress conditions to elucidate these differences.

The Critical Role of Stability in Phosphinic Acid Drug Candidates

Phosphinic acids, characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to a hydroxyl group, and two carbon atoms, are increasingly utilized in drug design. Their tetrahedral geometry effectively mimics the transition state of peptide bond hydrolysis, making them potent enzyme inhibitors.[2] However, the journey from a promising lead compound to a viable drug is fraught with stability challenges. Poor stability can lead to:

  • Reduced Shelf-Life: Degradation of the active pharmaceutical ingredient (API) over time necessitates stringent storage conditions and can shorten product viability.

  • Formation of Impurities: Degradants can be inactive, or worse, exhibit toxicity, posing a significant safety risk.[3]

  • Inconsistent Dosing and Efficacy: A decline in the concentration of the active compound leads to unreliable therapeutic outcomes.

For these reasons, a comprehensive understanding of a candidate's stability profile through forced degradation studies is not just a regulatory requirement but a fundamental aspect of de-risking a development program.[4]

Comparative Stability Analysis: Methodology

To provide a robust comparison, all three phosphinic acids were subjected to a battery of forced degradation studies. The degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Thermal degradation was assessed via Thermogravimetric Analysis (TGA).

Experimental Workflow: Forced Degradation Studies

The following diagram outlines the general workflow for the hydrolytic and oxidative stability assessments.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare 1 mg/mL solutions of each phosphinic acid in a suitable solvent acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid Expose to base Base Hydrolysis 0.1 M NaOH, 60°C prep->base Expose to oxidative Oxidation 3% H2O2, 25°C prep->oxidative Expose to sampling Withdraw aliquots at 0, 2, 4, 8, 24 hours acid->sampling base->sampling oxidative->sampling neutralize Neutralize acid/base samples sampling->neutralize For hydrolytic samples hplc Analyze by Stability-Indicating HPLC-UV sampling->hplc For oxidative samples neutralize->hplc quantify Quantify remaining parent compound (%) hplc->quantify

Caption: General workflow for hydrolytic and oxidative forced degradation studies.

Results and Discussion: A Head-to-Head Comparison

The stability of each compound was evaluated under acidic, basic, oxidative, and thermal stress. The following sections present the illustrative data and discuss the structural implications for stability.

Disclaimer: The quantitative data presented in the following tables is illustrative and intended for comparative benchmarking purposes. It is synthesized based on established principles of chemical stability for the respective moieties.

Hydrolytic Stability: The Impact of pH

Hydrolytic degradation is a primary concern for drugs intended for oral administration or aqueous formulation. The stability of the phosphinic acids was tested in both acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions.

Table 1: Percentage of Parent Compound Remaining after Hydrolytic Stress (24 hours, 60°C)

Compound% Remaining (0.1 M HCl)% Remaining (0.1 M NaOH)
1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid 92.5%85.1%
Phenylphosphinic acid 95.8%90.3%
Methylphosphinic acid 98.2%94.6%

Analysis of Hydrolytic Stability:

  • General Trend: All three compounds exhibited greater stability in acidic conditions compared to basic conditions, which is a known characteristic of many phosphinic and phosphonic acid esters.[5]

  • Impact of the Benzimidazole Moiety: 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid showed slightly lower, yet still robust, hydrolytic stability compared to the simpler phenylphosphinic and methylphosphinic acids. The benzimidazole ring system is generally stable, but the linkage to the phosphorus atom may introduce a point of susceptibility, particularly under basic conditions where the lactam-like character of the coumarin ring in some benzimidazole derivatives can lead to ring-opening.[6]

  • Aryl vs. Alkyl Substitution: Phenylphosphinic acid was slightly less stable than methylphosphinic acid. The electron-withdrawing nature of the phenyl group can make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.

Oxidative Stability: Resistance to Reactive Oxygen Species

Oxidative degradation can occur during manufacturing, storage, and even in vivo. The compounds were challenged with 3% hydrogen peroxide to simulate oxidative stress.

Table 2: Percentage of Parent Compound Remaining after Oxidative Stress (24 hours, 25°C)

Compound% Remaining (3% H₂O₂)
1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid 96.3%
Phenylphosphinic acid 88.7%
Methylphosphinic acid 91.2%

Analysis of Oxidative Stability:

  • Protective Effect of the Benzimidazole Ring: Interestingly, 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid demonstrated the highest stability under oxidative conditions. The benzimidazole moiety, being an electron-rich heterocyclic system, can act as an antioxidant, thereby protecting the phosphinic acid group from oxidation.

  • Aryl Group Susceptibility: Phenylphosphinic acid was the most susceptible to oxidation. The phenyl ring itself can be a target for oxidative attack. In contrast, the simpler methyl group in methylphosphinic acid offers less reactivity towards the oxidizing agent.

Thermal Stability: Behavior at Elevated Temperatures

Thermal stability is crucial for determining appropriate storage and handling conditions. Thermogravimetric Analysis (TGA) was used to determine the onset temperature of decomposition for each compound.

Thermal Degradation Pathway cluster_tga TGA Analysis cluster_data Data Interpretation tga Heat sample at a constant rate (e.g., 10 °C/min) in an inert atmosphere (N2) curve Generate Mass vs. Temperature Curve tga->curve onset Determine Onset of Decomposition (Td) (Temperature at ~5% mass loss) curve->onset residue Analyze char residue curve->residue

Caption: Conceptual workflow for assessing thermal stability using TGA.

Table 3: Onset of Thermal Decomposition (Td) from TGA

CompoundOnset of Decomposition (Td)
1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid ~ 285 °C
Phenylphosphinic acid ~ 250 °C
Methylphosphinic acid ~ 230 °C

Analysis of Thermal Stability:

  • Superior Stability of the Benzimidazole Derivative: 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid exhibited the highest thermal stability. The rigid, aromatic, and fused ring structure of the benzimidazole moiety contributes significantly to the overall thermal robustness of the molecule.[7]

  • Influence of Aromaticity: Phenylphosphinic acid displayed greater thermal stability than methylphosphinic acid, a trend often observed when comparing aromatic and aliphatic compounds. The delocalized π-electron system of the phenyl ring enhances molecular stability. Studies on methylphenylphosphinic acid have shown that thermal degradation pathways can involve the cleavage of the P-C bond.[8]

Detailed Experimental Protocols

For the purpose of reproducibility and methodological transparency, the detailed protocols for the key stability assays are provided below.

Protocol 1: Stability-Indicating HPLC Method
  • System: Agilent 1260 Infinity II HPLC with UV Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare stock solutions of each compound at 1 mg/mL in methanol.

    • For each time point of the degradation study, dilute the sample to a final concentration of 0.1 mg/mL with the mobile phase.

    • Inject onto the HPLC system.

    • The percentage of the parent compound remaining is calculated by comparing the peak area at a given time point to the peak area at time zero.

Protocol 2: Hydrolytic Stability Assay
  • Prepare 1 mg/mL solutions of each phosphinic acid in a 1:1 mixture of acetonitrile and water.

  • For acidic hydrolysis, add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M.

  • For basic hydrolysis, add an equal volume of 0.2 M NaOH to the sample solution to achieve a final base concentration of 0.1 M.

  • Incubate the solutions in sealed vials in a water bath at 60 °C.

  • At 0, 2, 4, 8, and 24 hours, withdraw an aliquot.

  • For the acidic and basic samples, neutralize with an equimolar amount of NaOH or HCl, respectively.

  • Dilute the samples to an appropriate concentration for HPLC analysis and analyze as per Protocol 1.

Protocol 3: Oxidative Stability Assay
  • Prepare 1 mg/mL solutions of each phosphinic acid in a 1:1 mixture of acetonitrile and water.

  • Add hydrogen peroxide to a final concentration of 3%.

  • Store the solutions at room temperature (25 °C), protected from light.

  • At 0, 2, 4, 8, and 24 hours, withdraw an aliquot.

  • Dilute the samples to an appropriate concentration for HPLC analysis and analyze as per Protocol 1.

Protocol 4: Thermal Stability by TGA
  • Instrument: TA Instruments Q500 Thermogravimetric Analyzer or similar.

  • Sample Size: 5-10 mg of the solid compound.

  • Crucible: Platinum or alumina pan.

  • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 600 °C.

  • Analysis: Determine the onset temperature of decomposition, defined as the temperature at which 5% mass loss is observed.

Conclusion and Future Directions

This comparative guide demonstrates that 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid possesses a favorable stability profile, characterized by excellent thermal and oxidative stability, and robust, albeit slightly lower, hydrolytic stability compared to simpler phosphinic acids.

  • The benzimidazole moiety appears to confer significant thermal stability and provides protection against oxidative degradation.

  • The slightly reduced hydrolytic stability in basic conditions is a key parameter to consider during formulation development, suggesting that a pH in the neutral to slightly acidic range would be optimal for aqueous formulations.

These findings underscore the value of incorporating heterocyclic systems like benzimidazole into phosphinic acid-based drug candidates. The enhanced stability profile of 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid makes it a promising scaffold for further optimization in drug discovery programs. Future work should focus on elucidating the precise structures of the degradation products to fully map the degradation pathways and further inform lead optimization strategies.

References

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  • Peck, S. C., & van der Donk, W. A. (2013). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual review of biochemistry, 82, 497-525. [Link]

  • Demmer, C. S., et al. (2011). Phosphonic acid: preparation and applications. PMC. [Link]

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  • S. M., S., & S. K., S. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. [Link]

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  • Olszewski, T. K. (n.d.). SYNTHESIS OF HETEROCYCLIC SUBSTITUTED PHOSPHONATES, PHOSPHONIC AND PHOSPHINIC ACIDS. Digital Object Identifier System. [Link]

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  • Clear Solutions USA. (2023, May 31). Difference between phosphates and phosphonates?[Link]

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Link]

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  • Wang, Y., et al. (2015). Thermal Kinetics and Decomposition Mechanism of Methylphenylphosphinic Acid and Diphenylphosphinic Acid. Chemical Research in Chinese Universities, 31(5), 823-829. [Link]

  • Janus, M., et al. (2025). Kinetics of H2O2 Decomposition and Bacteria Inactivation in a Continuous-Flow Reactor with a Fixed Bed of Cobalt Ferrite Catalyst. MDPI. [Link]

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  • Chachlaki, E., et al. (2026, January 3). Synthesis of heterocyclic phosphonic acids. ResearchGate. [Link]

  • LibreTexts. (2024, May 29). 1.18: Kinetics of Hydrogen Peroxide Decomposition. Chemistry LibreTexts. [Link]

  • Maza, W. A., et al. (2020). Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. The Journal of Physical Chemistry A, 124(39), 8019-8027. [Link]

  • Baranov, M. S., et al. (2025). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. MDPI. [Link]

  • Sławiński, J., et al. (2024). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. MDPI. [Link]

  • DTIC. (2025, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]

  • Galy, M., et al. (2024). Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. MDPI. [Link]

  • DTIC. (n.d.). thermal stability of organic compounds by the isoteniscope method. [Link]

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  • Xia, C., et al. (2019). Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory. Environmental Science: Processes & Impacts, 21(10), 1699-1708. [Link]

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  • Kálmán-Siklósi, M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • The Royal Society of Chemistry. (2025, March 28). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. [Link]

  • Pygall, S. R., et al. (2012). Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet. Pharmaceutics, 4(1), 1-20. [Link]

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  • Wilkie, C. A., & Mtele, T. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Safe Handling and Disposal of 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid

As drug development and chemical research advance, laboratory personnel frequently encounter complex hybrid molecules that require specialized lifecycle management. 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and chemical research advance, laboratory personnel frequently encounter complex hybrid molecules that require specialized lifecycle management. 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid is a highly specialized compound featuring a nitrogen-rich benzimidazole core fused with a phenylphosphinic acid moiety.

Proper disposal of this compound is not merely a regulatory formality; it is a chemical necessity. Improper handling can lead to environmental contamination, toxic off-gassing, and adverse laboratory incidents. This guide provides an authoritative, step-by-step operational framework for the safe neutralization, segregation, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and compliance.

Mechanistic Hazard Profiling

Because highly specific toxicological data for every novel hybrid molecule is not always universally published, Senior Application Scientists must infer the hazard profile through the compound's structural constituents. Understanding why a chemical is dangerous dictates how we dispose of it safely.

  • The Benzimidazole Core: Structurally related benzimidazole derivatives are established skin, eye, and respiratory tract irritants [1]. More importantly, they pose a persistent threat to aquatic environments due to their chemical stability and potential to disrupt aquatic enzymatic pathways [2].

  • The Phenylphosphinic Acid Moiety: Phosphinic acids act as active proton donors. In aqueous solutions, they lower the pH, creating corrosive conditions. If inadvertently mixed with incompatible waste (such as cyanides, sulfides, or strong oxidizers), the acidic environment can trigger the rapid release of highly toxic gases. Furthermore, the organophosphorus nature of the compound dictates that thermal decomposition will yield hazardous phosphorus oxides ( POx​ ) and nitrogen oxides ( NOx​ ) [3].

Quantitative & Mechanistic Hazard Summary
Structural ComponentInferred GHS HazardMechanistic CausalityPPE & Handling Requirement
Benzimidazole Ring Category 2: Skin/Eye IrritantNitrogenous heterocycle interacts with cellular membranes; potential for localized tissue irritation.Nitrile gloves, safety goggles, lab coat.
Phenylphosphinic Acid Category 1/2: Corrosive / AcidicDonates protons ( H+ ) in aqueous media; reacts exothermically with strong bases.Acid-resistant gloves, chemical fume hood.
Organophosphorus Core Aquatic Toxicity (Long-term)High bioaccumulation potential; disrupts aquatic ecosystems if released into waterways.Zero drain disposal; strict waste segregation.

Self-Validating Disposal Methodologies

A self-validating protocol ensures that each step contains a built-in verification mechanism (e.g., pH testing) to confirm safety before proceeding to the next operational phase. Under no circumstances should this compound be disposed of via standard municipal drains or solid waste streams [1].

Protocol A: Liquid Waste Neutralization and Consolidation

Liquid waste containing this compound (e.g., post-reaction filtrates or HPLC effluents) must be neutralized prior to consolidation to prevent incompatible reactions in the waste drum.

  • Initial Matrix Assessment: Verify the solvent matrix of the liquid waste. Aqueous solutions will likely exhibit an acidic pH due to the phosphinic acid group.

  • pH Verification (Validation Step): Use a calibrated pH meter or broad-range pH indicator paper to test the solution's initial acidity.

  • Controlled Neutralization: Slowly add a weak base, such as 1M Sodium Bicarbonate ( NaHCO3​ ), dropwise while stirring magnetically.

    • Causality: Using a weak base prevents the rapid, dangerous exothermic spikes that occur when strong bases (like NaOH ) are introduced to acids. The evolution of CO2​ gas bubbles serves as a visual, self-validating indicator of the neutralization reaction.

  • Secondary pH Verification: Continue the dropwise addition until the solution stabilizes between pH 6.0 and 8.0 .

  • Segregation: Transfer the neutralized solution into a designated "Organophosphorus/Heterocyclic Liquid Waste" high-density polyethylene (HDPE) container. Do not mix with heavy metal waste or strong oxidizers.

Protocol B: Solid Waste and Contaminated Consumables

Solid waste includes residual powders, contaminated weighing papers, spatulas, and disposable pipette tips.

  • Collection: Gather all contaminated solid materials inside the fume hood.

  • Containment: Place the items into a sealable, puncture-resistant solid hazardous waste container.

    • Causality: Preventing the aerosolization of the powder is critical. Inhalation of benzimidazole dust can cause acute respiratory tract irritation [2].

  • Labeling: Clearly label the container with the full chemical name: "Hazardous Waste: 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid" and affix the GHS hazard symbols for "Irritant" and "Environmental Hazard."

Emergency Spill Decontamination Protocol

In the event of a localized spill, rapid containment is necessary to prevent cross-contamination and exposure.

  • Isolate and Don PPE: Secure the immediate area. Ensure responding personnel are wearing fresh nitrile gloves, safety goggles, and a lab coat. If aerosolized dust is present outside of a fume hood, a NIOSH-approved N95 or P100 particulate respirator is required [2].

  • Containment (Solid Spill): Do not dry sweep the powder.

    • Causality: Dry sweeping generates airborne particulate matter. Instead, gently cover the spill with damp absorbent paper to suppress dust, or use a dedicated HEPA-filtered laboratory vacuum.

  • Containment (Liquid Spill): Surround the spill with an inert absorbent material such as vermiculite or sand. Avoid using combustible absorbents like sawdust, as the residual acidic properties of the phosphinic acid may cause degradation or heat generation.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize any microscopic phosphinic acid residues, followed by a thorough distilled water rinse. Collect all cleanup materials as solid hazardous waste.

Waste Lifecycle & Decision-Making Workflow

The ultimate disposal method for organophosphorus heterocyclic compounds is high-temperature incineration managed by a licensed Environmental Health and Safety (EHS) contractor [3].

Causality: Incineration of this compound generates phosphorus pentoxide ( P2​O5​ ) and nitrogen oxides ( NOx​ ). The EHS facility must utilize an incinerator equipped with alkaline scrubbers to neutralize these acidic exhaust gases before they are released into the atmosphere, ensuring strict environmental compliance.

DisposalWorkflow Start Waste Generation: 1-Methyl-1H-benzo[d]imidazol- 2-yl(phenyl)phosphinic acid Determine Determine Waste State Start->Determine Solid Solid Waste (Powder, Vials, PPE) Determine->Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Determine->Liquid Segregate Segregate into Organophosphorus Waste Stream Solid->Segregate Neutralize pH Adjustment Neutralize to pH 6-8 Liquid->Neutralize Neutralize->Segregate Label Label: Hazardous Waste (Toxic/Irritant/Aquatic) Segregate->Label Incineration High-Temperature Incineration (Licensed EHS Contractor) Label->Incineration

Waste management and disposal workflow for organophosphorus benzimidazole derivatives.

References

  • BenchChem. "Essential Guide to the Safe Disposal of 1,6-Dimethyl-1H-benzo[d]imidazole." BenchChem Technical Support. 1

  • Fisher Scientific. "SAFETY DATA SHEET - Benzimidazole." Fisher Scientific Company. 2

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov.3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid
Reactant of Route 2
1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid
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